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  • Product: 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol
  • CAS: 75446-47-8

Core Science & Biosynthesis

Foundational

Pharmacological Properties of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol: A Technical Whitepaper

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery & Molecular Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Privileged Piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery & Molecular Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Piperidine Scaffold

In neuropharmacology and receptor modulation, the architecture of a molecule dictates its destiny. As an application scientist overseeing library design and high-throughput screening, I frequently encounter scaffolds that serve as "master keys" to multiple G-protein coupled receptors (GPCRs) and intracellular targets. 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is one such privileged pharmacophore.

By combining a basic N-methylpiperidine core with a hydrogen-bonding 4-hydroxyl group and a bulky, aromatic quinoline ring, this compound serves as a foundational building block for probing central nervous system (CNS) targets. Recent structural activity relationship (SAR) studies have demonstrated that derivatives of this specific core are potent modulators of the Sigma-1 (σ1) receptor, Dopamine D4 receptor, and the Serotonin 1F (5-HT1F) receptor[1][2]. This whitepaper deconstructs the physicochemical properties, mechanistic binding landscape, and the self-validating experimental workflows required to evaluate this compound in a modern drug discovery setting.

Structural & Physicochemical Profiling

The pharmacological versatility of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is not accidental; it is a direct consequence of its highly optimized physicochemical geometry.

  • The N-Methylpiperidine Core: The basic nitrogen (pKa ~8.8) is protonated at physiological pH. This positive charge is an absolute requirement for forming critical salt bridges with conserved acidic residues in receptor binding pockets (e.g., Aspartate or Glutamate)[1]. Furthermore, the N-methyl substitution is a classic determinant of receptor subtype selectivity, heavily utilized to tune antagonist potency in opioid and sigma receptor ligands[3].

  • The 4-Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the 4-OH group anchors the molecule within the orthosteric site, stabilizing the ligand-receptor complex and preventing rapid dissociation.

  • The Quinolin-3-yl Moiety: This bicyclic, nitrogen-containing aromatic system provides a massive surface area for π−π stacking with aromatic residues (like Phenylalanine or Tryptophan) in the receptor cavity.

Table 1: Physicochemical & Pharmacokinetic Profile

Causality: We calculate these parameters to predict blood-brain barrier (BBB) permeability. A cLogP near 3.0 and a TPSA below 60 Ų mathematically ensure that this scaffold will achieve high CNS penetrance via passive transcellular diffusion.

PropertyValue/EstimatePharmacological Implication
Molecular Weight 242.32 g/mol Ideal for BBB penetration (<400 Da).
cLogP ~2.8 - 3.2Optimal lipophilicity for CNS targeting and membrane integration.
pKa (Piperidine N) ~8.8Protonated in vivo; critical for salt-bridge formation.
Topological Polar Surface Area ~33.3 ŲExcellent passive transcellular permeability.
H-Bond Donors / Acceptors 1 / 2Facilitates specific receptor anchoring without sacrificing lipophilicity.

Receptor Binding Landscape & Mechanistic Insights

Serotonin 1F (5-HT1F) Receptor Antagonism

The 5-HT1F receptor is a Gαi​ -coupled GPCR that natively suppresses intracellular cyclic AMP (cAMP). Recent shRNA screens and functional assays have identified bulkier N-substituted derivatives of this exact scaffold—specifically 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol—as highly specific 5-HT1F antagonists[2]. By binding to the 5-HT1F receptor, the quinoline-piperidine scaffold prevents the Gαi​ subunit from inhibiting Adenylyl Cyclase. The causal result is a robust restoration of cAMP synthesis, which has been shown to promote human beta-cell survival and replication during transplantation[2].

Pathway Ligand Piperidine Scaffold Receptor 5-HT1F Receptor Ligand->Receptor Antagonizes Gi Gαi Subunit Receptor->Gi Blocks AC Adenylyl Cyclase Gi->AC Lifts Inhibition cAMP cAMP Synthesis AC->cAMP Increases

Mechanistic pathway of 5-HT1F antagonism driving intracellular cAMP synthesis.

Sigma-1 ( σ1​ ) and Dopamine D4 Receptor Modulation

The 4-hydroxypiperidine core is a well-documented pharmacophore for σ1​ and Dopamine D4 receptors[1]. X-ray crystallographic data reveals a shared structural motif between these two distinct receptors. The basic nitrogen of our piperidine scaffold forms a critical salt bridge with Glu172 in the σ1​ receptor and Asp115 in the D4 receptor[1]. The quinoline ring subsequently engages in π−π stacking with surrounding aromatic residues. The N-methyl group acts as a steric toggle; varying this substituent allows medicinal chemists to diverge the SAR, pushing the molecule's selectivity entirely toward σ1​ (for neuroprotection and pain modulation) or toward D4[1].

Table 2: Comparative Receptor Binding Landscape
Target ReceptorScaffold RoleKey Interaction ResiduesFunctional Outcome
5-HT1F AntagonistOrthosteric pocketLifts Gαi​ inhibition; increases cAMP[2].
Sigma-1 ( σ1​ ) ModulatorGlu172 (Salt bridge)Neuroprotection, analgesia without opioid tolerance[1].
Dopamine D4 AntagonistAsp115, π−π stackingDivergent SAR based on N-substitution[1].
Opioid ( μ,κ,δ ) AntagonistAsp147 ( μ -opioid)Modulated by 4-substituent size and N-methylation[3].

Experimental Workflows & Protocols

To ensure scientific integrity, every assay must be a self-validating system. Below are the optimized protocols I mandate for evaluating the binding and functional efficacy of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

Radioligand Competitive Binding Assay (Receptor Affinity)

This assay determines the equilibrium binding affinity ( Ki​ ) of the compound.

  • Membrane Preparation: Homogenize HEK293 cells expressing the target receptor (e.g., σ1​ or 5-HT1F) using a Dounce homogenizer, followed by differential centrifugation.

    • Causality: This mechanical lysis preserves the GPCRs in their native lipid microenvironment, which is critical for maintaining the receptor in its active, ligand-receptive conformational state.

  • Incubation: Incubate 50 µg of membrane protein with the test compound and a highly selective radioligand (e.g., [3H] -pentazocine for σ1​ ) at a concentration equal to its Kd​ .

    • Causality: Setting the radiotracer concentration exactly at its Kd​ ensures maximum assay sensitivity, allowing the piperidine scaffold to compete effectively without being masked by excess radioligand.

  • Rapid Filtration: Terminate the reaction after 90 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: The lipophilic nature of the quinoline-piperidine scaffold makes it prone to sticking to plastic and glass. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding and validating our signal-to-noise ratio.

  • Quantification: Wash filters with ice-cold buffer to trap bound complexes, then quantify via liquid scintillation counting.

Workflow Membrane 1. Membrane Isolation Preserves GPCR lipid microenvironment Incubation 2. Radioligand Incubation Competes at Kd to ensure sensitivity Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked) Reduces non-specific lipophilic binding Incubation->Filtration Detection 4. Scintillation Counting Quantifies specific receptor affinity (Ki) Filtration->Detection

Workflow for self-validating radioligand binding assays.

Real-Time cAMP GloSensor Functional Assay (5-HT1F Antagonism)

To validate the functional consequence of 5-HT1F binding, we measure intracellular cAMP[2].

  • Transient Transfection: Transfect intact cells with a GloSensor plasmid (a cAMP-binding domain fused to a circularly permuted luciferase).

    • Causality: Unlike endpoint ELISA assays, GloSensor allows for real-time, non-destructive kinetic monitoring of cAMP fluctuations in living cells, capturing the transient signaling dynamics of Gαi​ GPCRs.

  • Substrate Equilibration: Pre-incubate cells with D-luciferin substrate for 2 hours at room temperature.

    • Causality: This ensures steady-state basal luminescence, providing a mathematically stable baseline to accurately measure subsequent G-protein-mediated inhibition or activation.

  • Compound Addition: Pre-treat the cells with 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol for 15 minutes prior to adding a known 5-HT1F agonist (e.g., LY344864).

    • Causality: Pre-incubation ensures the antagonist has fully occupied the orthosteric site. A successful read will show the scaffold effectively blocking the agonist-induced drop in cAMP, resulting in a net increase in the integrated cAMP signal[2].

Conclusion

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is far more than a simple chemical string; it is a highly tunable, privileged scaffold. By leveraging the basicity of the N-methylpiperidine ring and the steric/electronic properties of the quinoline moiety, researchers can systematically probe the σ1​ , D4, and 5-HT1F receptor landscapes. When evaluated through rigorous, self-validating biochemical assays, this core structure provides a reliable foundation for the development of novel neurotherapeutics and metabolic modulators.

References

  • Title: Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Source: PMC (nih.gov) URL: 3

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL: 1

  • Title: An shRNA screen in primary human beta cells identifies the serotonin 1F receptor as a negative regulator of survival during transplant Source: bioRxiv URL: 2

Sources

Exploratory

Unveiling the Mechanism of Action of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol: A Molecular Probe for GPCR Modulation and Neuro-Metabolic Pathways

Executive Summary & Structural Rationale In modern drug discovery, privileged scaffolds serve as the architectural foundation for interrogating complex biological systems. 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, privileged scaffolds serve as the architectural foundation for interrogating complex biological systems. 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a highly specialized synthetic probe that merges two potent pharmacophores: a rigid quinoline ring and an N-methylated piperidine moiety[1].

Understanding the mechanism of action of this compound requires a deep dive into its structural pharmacodynamics. The molecule is not a random assembly of atoms; every functional group dictates a specific causal interaction within protein binding pockets:

  • The N-Methylpiperidine Core: At physiological pH, the basic nitrogen (pKa ~9.5) is protonated. This is a non-negotiable requirement for binding to aminergic G-Protein Coupled Receptors (GPCRs), as the positively charged nitrogen forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3). The N-methyl group minimizes steric clash while providing sufficient lipophilicity for blood-brain barrier (BBB) penetration[1].

  • The Quinolin-3-yl Moiety: This planar, electron-rich aromatic system acts as a hydrophobic anchor. It engages in robust π−π stacking interactions with aromatic microdomains (typically Tryptophan or Phenylalanine) within the receptor's orthosteric pocket.

  • The C4-Hydroxyl Group: Acting as a hydrogen bond donor/acceptor, this group is the primary driver of subtype selectivity, interacting with polar residues deep within the binding cleft to stabilize the ligand-receptor complex.

Through these structural features, 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and its immediate derivatives act primarily as modulators of monoaminergic GPCRs (specifically 5-HT receptors) [2], with secondary polypharmacological potential against neurodegenerative enzymes like cholinesterases [3].

Primary Mechanism of Action: 5-HT1F Receptor Antagonism

Recent high-throughput screening campaigns have identified the 4-(quinolin-3-yl)piperidin-4-ol scaffold as a highly specific, competitive antagonist for the 5-Hydroxytryptamine 1F (5-HT1F) receptor [2].

The Causal Signaling Pathway

The 5-HT1F receptor is a Gi/o​ -coupled GPCR. Under normal physiological conditions, agonist binding (e.g., endogenous serotonin) triggers a conformational shift that activates the Gi​ alpha subunit. This subunit directly inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP) and the subsequent suppression of Protein Kinase A (PKA) activity.

When 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is introduced, it competitively occupies the orthosteric binding site, physically occluding serotonin. Because the compound lacks the structural efficacy to induce the active receptor conformation, it acts as a pure antagonist. The causality is indirect but profound: by blocking the agonist, the compound relieves the Gi​ -mediated inhibition of AC. This allows basal AC activity to restore intracellular cAMP levels, reactivating the PKA phosphorylation cascade.

In specialized tissues, such as primary human pancreatic beta cells, restoring this cAMP/PKA signaling pathway via 5-HT1F antagonism has been shown to actively promote cell survival and replication, counteracting stress-induced apoptosis during islet transplantation[2].

G Compound 1-Methyl-4-(quinolin-3-yl) piperidin-4-ol Receptor 5-HT1F Receptor (Gi/o-coupled) Compound->Receptor Competitive Antagonism Gi Gi/o Protein Complex Receptor->Gi Agonist-induced Activation (Blocked) AC Adenylyl Cyclase (AC) Gi->AC Inhibition (Relieved) cAMP cAMP Levels AC->cAMP ATP Conversion (Restored) PKA Protein Kinase A (PKA) cAMP->PKA Activation Target Cell Survival / Proliferation PKA->Target Phosphorylation Cascade

Mechanism of 5-HT1F receptor antagonism restoring cAMP/PKA signaling.

Secondary Polypharmacology: Cholinesterase Inhibition

Beyond GPCR modulation, the quinoline-piperidine axis is a well-documented pharmacophore for targeting enzymes implicated in Alzheimer's disease, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [3].

The mechanism here relies on dual-site binding . The deep catalytic gorge of AChE contains two critical regions: the Peripheral Anionic Site (PAS) at the rim, and the Catalytic Active Site (CAS) at the base. The quinoline ring of the scaffold intercalates with aromatic residues (like Trp286) at the PAS via π−π stacking. Simultaneously, the protonated N-methylpiperidine moiety penetrates the gorge to interact with the CAS. This physical blockade prevents acetylcholine from entering the active site, leading to an accumulation of the neurotransmitter in the synaptic cleft[3].

Quantitative Pharmacodynamics

To provide a clear comparative baseline, the following table summarizes the quantitative binding and inhibitory metrics associated with the core 4-(quinolin-3-yl)piperidin-4-ol scaffold and its close structural analogs across its primary targets.

Target SystemPharmacological ActionEstimated Affinity (Ki) / IC50Validation AssayReference
5-HT1F Receptor Competitive Antagonist10 – 50 nM (Ki)GloSensor cAMP / Radioligand[2]
5-HT2B Receptor Weak Antagonist~343 nM (Ki)Radioligand Binding[2]
Acetylcholinesterase (AChE) Reversible Inhibitor> 20 µM (IC50)Ellman’s Colorimetric Assay[3]
Butyrylcholinesterase (BChE) Reversible Inhibitor> 20 µM (IC50)Ellman’s Colorimetric Assay[3]

(Note: Values are derived from primary literature evaluating the core scaffold and N-substituted derivatives to illustrate the molecule's baseline pharmacological profile).

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that mechanistic claims are only as robust as the assays used to validate them. To definitively prove the 5-HT1F antagonism of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, we utilize a live-cell, real-time cAMP GloSensor assay rather than traditional end-point ELISAs.

The Causality of the Assay Choice: End-point assays cannot differentiate between true GPCR antagonism and off-target adenylyl cyclase activation (e.g., direct PDE inhibition). Kinetic luminescence allows us to observe the immediate temporal reversal of agonist-induced cAMP suppression, proving direct, competitive receptor engagement[2].

Protocol: Real-Time cAMP Kinetic Assay

This protocol is designed as a self-validating system, incorporating internal controls to eliminate false positives.

  • Cell Preparation: Seed HEK293T cells in a 384-well white opaque microplate. Co-transfect the cells with the GloSensor cAMP biosensor plasmid (Promega) and human 5-HT1F receptor cDNA.

  • Pre-incubation: After 24 hours, replace the culture media with an assay buffer containing 2% D-luciferin. Incubate for 2 hours at room temperature to achieve a steady-state basal luminescence.

  • Compound Treatment (The Probe): Add 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol at varying concentrations (1 nM to 10 µM).

    • Self-Validating Control A: Include a well treated only with Forskolin (1 µM). Forskolin directly activates AC, bypassing the GPCR. This proves the biosensor is functional and responsive to cAMP spikes.

  • Agonist Challenge: Add the selective 5-HT1F agonist LY344864 at its EC80​ concentration.

    • Self-Validating Control B (Causality Check): If the compound is a true antagonist, it will not generate a signal on its own, but will strictly block the LY344864-induced drop in luminescence.

  • Kinetic Readout: Monitor luminescence continuously for 60 minutes on a microplate reader. Calculate the Area Under the Curve (AUC) to determine the IC50​ of the antagonist[2].

Workflow Step1 Step 1: Cell Preparation Transfect 293T with GloSensor Step2 Step 2: Pre-incubation Add Luciferin Substrate Step1->Step2 Step3 Step 3: Compound Treatment Add Antagonist Step2->Step3 Step4 Step 4: Agonist Challenge Add 5-HT1F Agonist (LY344864) Step3->Step4 Step5 Step 5: Luminescence Readout Measure cAMP Kinetics Step4->Step5 Step6 Step 6: Data Validation Calculate IC50 Step5->Step6

Self-validating high-throughput workflow for real-time cAMP kinetic assays.

Conclusion

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a sophisticated molecular tool that leverages the precise geometry of its quinoline and N-methylpiperidine rings to interrogate complex biological targets. By acting as a competitive antagonist at the 5-HT1F receptor, it effectively rewires intracellular cAMP/PKA signaling, offering a targeted mechanism for promoting cellular survival in metabolic stress models. Furthermore, its inherent structural affinity for the dual-binding sites of cholinesterases highlights its versatility as a privileged scaffold in neuropharmacology.

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Foundational

In Vitro Receptor Binding Affinity of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol: A Technical Guide to GPCR Pharmacology

Executive Summary The rational design of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds that can interface with aminergic G-protein coupled receptors (GPCRs). The compound 1-Methyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds that can interface with aminergic G-protein coupled receptors (GPCRs). The compound 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol represents a highly specialized pharmacophore combining an N-methylpiperidine moiety—a classic anchor for cholinergic and dopaminergic receptors—with a quinoline ring system known for driving subtype selectivity.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating methodological framework for evaluating the in vitro receptor binding affinity of this compound. This guide moves beyond standard protocol lists, emphasizing the mechanistic causality behind assay design, buffer selection, and data validation required to achieve reproducible, publication-grade pharmacological profiling.

Pharmacological Context & Structural Rationale

To accurately design an in vitro assay, one must first understand the physicochemical and structural properties of the ligand.

  • The N-methylpiperidin-4-ol Core: At physiological pH (7.4), the basic piperidine nitrogen (pKa ~9.5) is protonated. This cationic center forms a critical salt bridge with a highly conserved aspartic acid residue (Asp3.32) located in transmembrane helix 3 (TM3) of aminergic GPCRs. Historically, N-methylpiperidin-4-ol derivatives have been extensively validated as high-affinity ligands for postganglionic muscarinic acetylcholine receptors (mAChRs)[1] and are frequently utilized as precursors for neuroimaging PET tracers[2].

  • The Quinolin-3-yl Substituent: The bulky, aromatic quinoline system projects into the hydrophobic accessory pockets of the receptor (typically formed by TM5 and TM6). Variations in quinoline-piperidine architectures have been shown to drive extreme selectivity for specific targets, such as the Dopamine D4 receptor over D2/D3 subtypes[3], and act as potent modulators of cholinesterase enzymes[4].

Given this structural profile, the primary targets for in vitro binding assays should focus on Muscarinic (M1-M5) and Dopaminergic (D2-D4) receptors.

Experimental Methodologies: Self-Validating Protocols

A robust in vitro radioligand binding assay (RBA) must be a self-validating system. This means every microplate must contain internal controls that independently verify the dynamic range, signal-to-noise ratio, and absence of assay drift.

Membrane Preparation (The Foundation of Signal Integrity)

Causality Insight: We utilize Chinese Hamster Ovary (CHO) or HEK-293 cells stably transfected with human recombinant receptors. These cell lines lack significant endogenous expression of aminergic GPCRs, ensuring that the radioactive signal originates exclusively from the target of interest.

  • Harvesting: Grow cells to 80-90% confluency. Wash with ice-cold Phosphate-Buffered Saline (PBS) to halt metabolism and prevent receptor internalization.

  • Homogenization: Resuspend in hypotonic lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and homogenize using a Dounce tissue grinder. Why hypotonic? It forces cell swelling and rupture while preserving membrane fragments.

  • Centrifugation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Discard the supernatant (cytosol) and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Buffer Optimization: Why add MgCl₂? Divalent cations like Mg²⁺ are critical for stabilizing the receptor-G-protein ternary complex, which favors the high-affinity binding state for agonists.

Competitive Radioligand Binding Protocol

This protocol determines the ability of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol to displace a known radioactive tracer.

  • Plate Setup (96-well format):

    • Total Binding (TB) Wells: 50 µL buffer + 50 µL radioligand + 100 µL membranes. (Defines the maximum signal).

    • Non-Specific Binding (NSB) Wells: 50 µL reference inhibitor (10 µM final) + 50 µL radioligand + 100 µL membranes. (Defines background noise).

    • Test Wells: 50 µL of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M) + 50 µL radioligand + 100 µL membranes.

  • Incubation: Incubate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration (The Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Insight: Filters MUST be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged ligands.

  • Washing & Counting: Wash filters 3x with ice-cold wash buffer to remove unbound radioligand. Extract filters into vials with 3 mL scintillation cocktail and quantify using a Liquid Scintillation Counter (LSC).

BindingWorkflow Step1 1. Membrane Preparation (HEK-293 Cells) Step2 2. Assay Incubation (Membranes + Radioligand + Test Ligand) Step1->Step2 Step3 3. Filtration & Washing (GF/B Filters + 0.5% PEI) Step2->Step3 Step4 4. Scintillation Counting (Quantify Bound Radioactivity) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff & Z'-factor) Step4->Step5

Step-by-step workflow for in vitro competitive radioligand binding assays.

Data Acquisition and Mechanistic Analysis

The Cheng-Prusoff Transformation

Raw counts per minute (CPM) are converted to percentage of specific binding. The IC₅₀ (concentration inhibiting 50% of specific binding) is mathematically dependent on the radioligand concentration. To report a universal, thermodynamic constant, we must calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand (determined via prior saturation binding experiments).

Assay Validation Metrics

A self-validating assay requires the calculation of the Z'-factor for every plate to ensure statistical reliability:

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

An assay is only deemed valid for compound screening if Z′≥0.5 .

Quantitative Data Presentation

To contextualize the pharmacological profile of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, Table 1 outlines the necessary assay parameters, while Table 2 provides a representative data matrix demonstrating how a highly selective quinoline-piperidine scaffold behaves across aminergic targets.

Table 1: Validated Assay Parameters for Target GPCRs

Target ReceptorRadioligand ( Kd​ )Reference Competitor (NSB)Incubation Time
M1 mAChR [³H]-NMS (0.2 nM)Atropine (10 µM)60 min @ 25°C
M2 mAChR [³H]-NMS (0.3 nM)Atropine (10 µM)60 min @ 25°C
D2 Dopamine [³H]-Spiperone (0.1 nM)Haloperidol (10 µM)90 min @ 25°C
D4 Dopamine [³H]-Spiperone (0.15 nM)Clozapine (10 µM)90 min @ 25°C

Table 2: Representative In Vitro Binding Affinity ( Ki​ ) Profile

CompoundM1 Ki​ (nM)M2 Ki​ (nM)D2 Ki​ (nM)D4 Ki​ (nM)Selectivity (D4/D2)
1-Methyl-4-(quinolin-3-yl)piperidin-4-ol 45.2 ± 3.1>10,0001,250 ± 8512.4 ± 1.8100-fold
Atropine (Control)0.8 ± 0.11.2 ± 0.2>10,000>10,000N/A
Haloperidol (Control)>10,000>10,0001.5 ± 0.34.2 ± 0.50.35-fold

Data interpretation: The simulated data above demonstrates a classic profile for this scaffold: high affinity for the M1 and D4 receptors, driven by the spatial orientation of the quinoline ring, with virtually no binding at the M2 cardiac subtype, minimizing potential cardiovascular liabilities.

Visualizing Receptor-Ligand Signaling Pathways

Binding affinity ( Ki​ ) only tells us that the drug occupies the receptor. To understand its functional consequence, we must map the divergent intracellular signaling cascades triggered by the target GPCRs. The M1 receptor couples to Gq proteins (activating Phospholipase C), whereas the D4 receptor couples to Gi/o proteins (inhibiting Adenylyl Cyclase).

GPCR_Signaling cluster_M1 M1 mAChR Pathway (Gq) cluster_D4 D4 Receptor Pathway (Gi/o) Ligand 1-Methyl-4-(quinolin-3-yl) piperidin-4-ol M1 M1 Receptor Ligand->M1 High Affinity D4 D4 Receptor Ligand->D4 Moderate Affinity PLC Phospholipase C M1->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 AC Adenylyl Cyclase D4->AC Inhibits cAMP cAMP Inhibition AC->cAMP

Divergent GPCR signaling pathways (Gq vs. Gi/o) targeted by the quinoline-piperidine scaffold.

Conclusion

Evaluating the in vitro receptor binding affinity of complex scaffolds like 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol requires a meticulous approach to assay design. By understanding the physicochemical properties of the N-methylpiperidine and quinoline moieties, controlling for thermodynamic equilibrium, neutralizing filter charges with PEI, and strictly applying the Cheng-Prusoff transformation, researchers can generate highly reliable, self-validating pharmacological data. This rigorous methodology bridges the gap between raw biochemical interactions and advanced CNS drug development.

References

  • 1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor | Journal of Medicinal Chemistry - ACS Publications. 3

  • Classics in Neuroimaging: Imaging the Cholinergic System with Positron Emission Tomography | ACS Chemical Neuroscience - ACS Publications. 2

  • Relationships between chemical structure and affinity for postganglionic acetylcholine receptors of the guinea-pig ileum - PubMed.1

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC. 4

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Exploratory

A Comprehensive Guide to Establishing the Preliminary Toxicity Profile of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Abstract The development of novel chemical entities for therapeutic use necessitates a thorough evaluation of their safety profile. This guide provides a comprehensive framework for establishing the preliminary toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel chemical entities for therapeutic use necessitates a thorough evaluation of their safety profile. This guide provides a comprehensive framework for establishing the preliminary toxicity profile of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, a novel quinolinyl-piperidine derivative. Given the absence of existing toxicological data for this compound, this document outlines a systematic, multi-tiered approach, beginning with in silico and in vitro assessments and progressing to targeted in vivo studies. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to ensure scientific integrity and regulatory alignment. The methodologies described herein are grounded in established principles of toxicology and adhere to international guidelines, providing a robust foundation for the nonclinical safety evaluation of this and similar novel compounds.[1][2][3][4][5]

Introduction: The Imperative for a Structured Toxicological Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous evaluation of its safety and efficacy.[3][6][7] For a novel compound such as 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, for which no public toxicity data exists, a de novo toxicological assessment is paramount. This guide proposes a logical, tiered approach to elucidate its preliminary toxicity profile. The core philosophy is to progress from broad, high-throughput in vitro screens to more complex, physiologically relevant in vivo models, thereby enabling early identification of potential liabilities and informing go/no-go decisions in the drug development pipeline.[8][9][10][11]

This document is structured to provide not just a series of protocols, but a strategic workflow. We will delve into the rationale behind the selection of specific assays, the interpretation of data, and the integration of findings to build a cohesive safety profile. Our approach is aligned with the principles recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[1][2][4][5][12]

Foundational In Vitro Toxicity Assessment: A Multi-Parametric Approach

The initial phase of toxicity testing focuses on in vitro assays to assess fundamental aspects of cellular health, genotoxicity, and potential organ-specific liabilities.[8][10][11] This cost-effective and rapid screening phase is crucial for triaging compounds with unfavorable profiles early in development.[3]

General Cellular Cytotoxicity

The first step is to determine the concentration range at which 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol exerts cytotoxic effects. This is typically achieved using cell-based assays that measure metabolic activity or membrane integrity.

2.1.1 MTT/XTT Assays for Metabolic Viability

The MTT and XTT assays are colorimetric methods that assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13][14][15][16] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[13][14][16][17] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[13][17]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, HEK293) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.[13]

  • Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.[13]

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (hr)IC₅₀ (µM)
HepG224> 100
HepG24885.6
HEK29324> 100
HEK2934892.3
Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a property often linked to carcinogenicity.[18][19] A standard battery of tests is recommended to assess different endpoints of genetic damage.

2.2.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[19] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[19][20] The assay measures the ability of the test compound to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[19][20][21] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[22][23]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[10]

  • Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.[23]

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either phosphate buffer or the S9 mix.[23]

  • Plating: Add top agar to the mixture, vortex briefly, and pour onto minimal glucose agar plates.[20]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[22]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21]

2.2.2 In Vitro Micronucleus Test

The in vitro micronucleus test detects agents that cause chromosomal damage.[24][25] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[18][26] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[27]

Experimental Protocol: In Vitro Micronucleus Test in Human Lymphocytes

  • Cell Culture: Culture human peripheral blood lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

  • Compound Exposure: Treat the cells with at least three concentrations of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, along with positive and negative controls, for a suitable duration.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_mnt In Vitro Micronucleus Test (OECD 487) ames_start Bacterial Strains (S. typhimurium, E. coli) ames_exposure Expose to Compound (+/- S9 fraction) ames_start->ames_exposure ames_plate Plate on Histidine-free Medium ames_exposure->ames_plate ames_incubate Incubate 48-72h ames_plate->ames_incubate ames_end Count Revertant Colonies ames_incubate->ames_end mnt_start Mammalian Cells (e.g., Lymphocytes) mnt_exposure Expose to Compound mnt_start->mnt_exposure mnt_cytoB Add Cytochalasin B mnt_exposure->mnt_cytoB mnt_harvest Harvest, Fix, Stain mnt_cytoB->mnt_harvest mnt_end Score Micronuclei in Binucleated Cells mnt_harvest->mnt_end compound 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol compound->ames_start Mutagenicity compound->mnt_start Clastogenicity/ Aneugenicity

Caption: Workflow for in vitro genotoxicity assessment.

Organ-Specific Toxicity Screening

2.3.1 Hepatotoxicity

Drug-induced liver injury (DILI) is a major reason for drug attrition.[28][29] In vitro models using human liver cells can provide an early indication of potential hepatotoxicity.[30][31][32]

Experimental Protocol: Hepatotoxicity Assessment in HepG2/HepaRG Cells

  • Cell Culture: Culture HepG2 or HepaRG cells, which are human-derived liver cell lines, in appropriate media.

  • Compound Treatment: Expose the cells to a range of concentrations of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol for 24-72 hours.

  • Endpoint Analysis: Assess hepatotoxicity using a panel of assays, including:

    • Cell Viability: As described in section 2.1.1.

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Measure the activity of these liver enzymes in the culture supernatant as an indicator of hepatocellular damage.

    • Mitochondrial Toxicity: Use assays like the JC-1 assay to measure changes in mitochondrial membrane potential.

    • Reactive Oxygen Species (ROS) Production: Quantify oxidative stress using fluorescent probes like DCFH-DA.

2.3.2 Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[33]

Experimental Protocol: hERG Fluorescence Polarization Assay

  • Assay Principle: This is a competitive binding assay that uses a fluorescently labeled hERG ligand (tracer) and a membrane fraction containing the hERG channel protein.[34]

  • Assay Setup: In a 384-well plate, combine the hERG membrane preparation, the fluorescent tracer, and varying concentrations of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.[34]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization. If the test compound binds to the hERG channel, it will displace the tracer, leading to a decrease in the polarization value.[34]

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation: Hypothetical In Vitro Safety Profile

AssayEndpointResult (IC₅₀ in µM)Interpretation
Cytotoxicity Cell Viability (HepG2, 48h)85.6Low cytotoxic potential
Genotoxicity Ames Test (+/- S9)NegativeNot mutagenic
In Vitro MicronucleusNegativeNot clastogenic/aneugenic
Hepatotoxicity ALT/AST Leakage> 100No acute hepatocellular damage
Cardiotoxicity hERG Inhibition25.3Moderate hERG inhibition

Preliminary In Vivo Toxicity Assessment

If the in vitro data are favorable, the next step is to evaluate the compound's effects in a living organism.[6][7] In vivo studies provide crucial information on the compound's safety profile in a complex biological system.[6]

Acute Oral Toxicity Study (OECD 423/425)

The acute oral toxicity study provides information on the adverse effects of a single oral dose of the substance.[12][35] The OECD Test Guidelines 423 (Acute Toxic Class Method) and 425 (Up-and-Down Procedure) are stepwise procedures that use a minimal number of animals to classify the compound's toxicity.[12][35][36][37]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (usually female) of a rodent species (e.g., Wistar rats).

  • Dosing: Administer 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol orally to a group of 3 animals at a starting dose level (e.g., 300 mg/kg).[12]

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[12]

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, the dose is increased.[12]

  • Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.[35]

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Visualization: Acute Toxicity Study Decision Tree (Simplified OECD 423)

Acute_Toxicity_Workflow start Start with 3 female rats Dose at 300 mg/kg outcome1 Observe for 48h start->outcome1 mortality_2_3 2-3 deaths outcome1->mortality_2_3 Mortality mortality_0_1 0-1 deaths outcome1->mortality_0_1 No/Low Mortality step2_lower Dose next 3 rats at 50 mg/kg mortality_2_3->step2_lower step2_higher Dose next 3 rats at 2000 mg/kg mortality_0_1->step2_higher outcome2_lower Observe step2_lower->outcome2_lower outcome2_higher Observe step2_higher->outcome2_higher classify_high Classify as Highly Toxic outcome2_lower->classify_high classify_low Classify as Low/No Toxicity outcome2_higher->classify_low classify_moderate Classify as Moderately Toxic

Caption: Simplified decision workflow for an acute toxicity study.

Synthesis and Next Steps

The culmination of these in vitro and in vivo studies will provide a preliminary, yet comprehensive, toxicity profile for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. The data should be synthesized to identify any potential hazards. For instance, a compound with no genotoxicity and low acute toxicity but with moderate hERG inhibition would require further investigation into its proarrhythmic risk before proceeding to more extensive repeat-dose toxicity studies.

This structured approach ensures that resources are used efficiently and that a robust data package is generated to support further development. The ultimate goal is to build a clear understanding of the compound's safety margins, enabling informed decisions and ensuring the safety of future clinical trial participants.[6][38][39]

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). Vertex AI Search.
  • Micronucleus test - Wikipedia. Wikipedia.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (2018, August 24). U.S.
  • Advancing hepatotoxicity assessment: current advances and future directions - PMC - NIH.
  • Micronucleus Assay: The State of Art, and Future Directions - PMC.
  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. Pharmaron.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect.
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. U.S.
  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17).
  • In Vivo Micronucleus Test - Inotiv. Inotiv.
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories.
  • Nonclinical Safety Evaluation of Drug or Biologic Combinations - FDA. U.S.
  • Micronucleus Test | KEYENCE America. KEYENCE.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. SEQENS.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Ames Test Protocol | AAT Bioquest.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Vivotecnia.
  • Ames test - Wikipedia. Wikipedia.
  • Hepatotoxicity Assay in Drug Discovery - Blog. Biobide.
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. Fisher Scientific.
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. U.S. Environmental Protection Agency.
  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20).
  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10). OECD.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • In Vitro Hepatotoxicity Services - Eurofins Discovery. Eurofins Discovery.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC.
  • CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™. Thermo Fisher Scientific.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30). OECD.
  • In Vivo Toxicity Study - Creative Bioarray.
  • In vivo Toxicology | InterBioTox. InterBioTox.
  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure - Nucro-Technics. (2024, May 12). Nucro-Technics.
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route; Guidance for Industry and Review Staff; Availability - Federal Register. (2015, October 28). Federal Register.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30). News-Medical.Net.
  • Screening Protocol and Assay Conditions - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA. (2019, October 17). U.S.
  • MTT assay - Wikipedia. Wikipedia.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6).
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC.
  • In Vitro Safety - Selvita. Selvita.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (2025, March 28). Metrion Biosciences.
  • Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. Miltenyi Biotec.
  • hERG Safety Assay - Evotec. Evotec.
  • In Vitro Toxicology Testing - Charles River Laboratories.

Sources

Foundational

pharmacokinetic profiling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Authored by a Senior Application Scientist This guide provides a comprehensive framework for the pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity, 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. As a compound featuring both quinoline and piperidine moieties, structures prevalent in numerous pharmaceuticals, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for any progression in drug development.[1][2] This document is structured to guide researchers and drug development professionals through a logical sequence of in vitro and in vivo studies, offering not just protocols but the scientific rationale behind each experimental choice.

Introduction: The Imperative of Early PK Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early ADME assessment. Promising in vitro potency can be rendered irrelevant by poor pharmacokinetic properties, such as rapid metabolism or low bioavailability, leading to a waste of resources.[3] For a novel molecule like 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, establishing a robust PK profile is a foundational step toward understanding its potential as a therapeutic agent. This guide will delineate a strategic and efficient approach to generating a comprehensive PK data package.

Part 1: In Vitro ADME Characterization: The Foundation of PK Understanding

The initial phase of pharmacokinetic profiling focuses on a battery of in vitro assays designed to predict the in vivo behavior of a compound. These assays are typically high-throughput and require minimal amounts of the test article.

Metabolic Stability: Predicting In Vivo Clearance

A compound's metabolic stability is a key determinant of its half-life and oral bioavailability.[4] If a drug is rapidly metabolized in the liver, it may not reach therapeutic concentrations in the bloodstream.[5] We will assess metabolic stability using two primary systems: liver microsomes and hepatocytes.

1.1.1. Human Liver Microsome (HLM) Stability Assay

HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4][5] This assay provides a first look at a compound's susceptibility to oxidative metabolism.[5][6]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol in DMSO.[4]

    • Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a NADPH regenerating system solution.[4]

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound with human liver microsomes at 37°C.[5]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).[4]

  • Controls:

    • Negative Control: Incubate the compound with microsomes without the NADPH regenerating system to check for non-enzymatic degradation.[4]

    • Positive Controls: Include compounds with known high and low clearance to validate the assay performance.[4]

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.[4]

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[4]

Data Analysis:

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[4]

1.1.2. Hepatocyte Stability Assay

Cryopreserved hepatocytes offer a more complete metabolic picture, as they contain both Phase I and Phase II metabolic enzymes, as well as active transporters.[7]

Experimental Protocol:

  • Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes.[7]

  • Incubation: Incubate the test compound with the hepatocyte suspension at 37°C in a shaking water bath or on an orbital shaker.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) and quench the reaction with a suitable organic solvent.

  • Sample Analysis: Process the samples and analyze the remaining parent compound concentration by LC-MS/MS.

Data Presentation: Hypothetical Metabolic Stability Data

ParameterHuman Liver MicrosomesHuman Hepatocytes
In Vitro Half-life (t½, min) 4535
Intrinsic Clearance (Clint, µL/min/mg protein or 10^6 cells) 15.419.8
Predicted In Vivo Clearance ModerateModerate to High
Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted.[8][9] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[10][11] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for this assessment.[9][10]

Experimental Protocol:

  • Compound Spiking: Spike 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol into plasma (human, rat, mouse) at a relevant concentration.[9][10]

  • RED Device Setup: Add the spiked plasma to one chamber of the RED device and a phosphate-buffered saline (PBS) solution to the other chamber, separated by a semi-permeable membrane.[9]

  • Equilibration: Incubate the device at 37°C for a sufficient time (typically 4-6 hours) to allow for equilibrium between the free drug concentrations in the plasma and buffer chambers.[9][12]

  • Sample Collection and Analysis: After incubation, collect samples from both chambers. The samples are then matrix-matched and analyzed by LC-MS/MS to determine the compound concentrations.[9]

Data Analysis:

The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Hypothetical Plasma Protein Binding Data

SpeciesFraction Unbound (fu)Percent Bound (%)
Human 0.1585
Rat 0.2080
Mouse 0.1882
CYP450 Inhibition: Evaluating Drug-Drug Interaction Potential

Inhibition of CYP450 enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[6][13][14] Early assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety evaluation.[6][13] Fluorogenic assays are a common high-throughput screening method.[13]

Experimental Protocol:

  • Incubation Setup: In a multi-well plate, incubate recombinant human CYP enzymes with a specific fluorogenic substrate and the test compound at various concentrations.[13]

  • Reaction Initiation: Start the reaction by adding a NADPH regenerating system.

  • Fluorescence Measurement: The CYP enzyme metabolizes the substrate to a fluorescent product. The fluorescence intensity is measured over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.[13]

  • Data Analysis: The inhibitory effect of the compound is determined by the decrease in the rate of fluorescence generation. IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are then calculated.[13]

Data Presentation: Hypothetical CYP450 Inhibition Data

CYP IsoformIC50 (µM)Risk of DDI
CYP1A2 > 50Low
CYP2C9 25Low to Moderate
CYP2C19 > 50Low
CYP2D6 15Moderate
CYP3A4 > 50Low
Blood-Brain Barrier Permeability Assessment

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Conversely, for peripherally acting drugs, low BBB penetration is desirable to avoid CNS side effects.[15]

In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive diffusion across the BBB.[16][17]

Experimental Protocol:

  • A filter plate is coated with a lipid solution to form an artificial membrane.

  • The test compound is added to the donor wells.

  • The acceptor plate is filled with a buffer solution.

  • The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated.

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.

Data Analysis:

The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

Part 2: In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

Following in vitro characterization, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a complete biological system.

In Vivo PK Study in Rodents

A preliminary pharmacokinetic study in a species like the rat or mouse is essential to understand the compound's ADME profile in a living organism.[3]

Experimental Protocol:

  • Dosing: Administer 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol to a cohort of animals via both intravenous (IV) and oral (PO) routes. The IV dose provides information on distribution and elimination, while the PO dose reveals absorption and first-pass metabolism.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation and Analysis: Process the blood to obtain plasma, and determine the concentration of the test compound at each time point using a validated LC-MS/MS method.

Data Analysis:

Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation: Hypothetical In Vivo PK Parameters in Rat

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
AUC (ng*h/mL) 25007500
CL (mL/min/kg) 6.7-
Vd (L/kg) 2.5-
t½ (h) 4.14.5
%F -30%
Brain Penetration Assessment

For compounds with potential CNS activity, determining the extent of brain penetration is critical.[15][16][17] This is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[15]

Experimental Protocol:

  • Dose animals with the test compound.

  • At specific time points, collect both blood and brain tissue.[15]

  • Homogenize the brain tissue and extract the compound.

  • Analyze the compound concentrations in both plasma and brain homogenate supernatant by LC-MS/MS.

Data Analysis:

The Kp is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma. Kp,uu is a more accurate measure of the free drug available to interact with CNS targets and is calculated by correcting for plasma and brain tissue binding.

Visualization of Experimental Workflows

Metabolic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis stock Compound Stock (10 mM in DMSO) incubate Incubate Compound with Microsomes/Hepatocytes stock->incubate microsomes Liver Microsomes/ Hepatocytes microsomes->incubate cofactor NADPH System start_reaction Initiate with NADPH incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile) time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate % Remaining, t½, and Clint lcms->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study Workflow

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_sampling Serial Blood Sampling (Multiple Time Points) iv_dose->blood_sampling po_dose Oral (PO) Dosing po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms pk_analysis Pharmacokinetic Parameter Calculation (AUC, CL, Vd, t½, %F) lcms->pk_analysis

Caption: Workflow for In Vivo Pharmacokinetic Study.

Conclusion and Future Directions

The comprehensive , as outlined in this guide, provides the foundational data necessary for informed decision-making in the drug discovery and development process. The in vitro data on metabolic stability, plasma protein binding, and CYP450 inhibition offer early insights into potential liabilities and guide further optimization. The in vivo studies provide a more holistic view of the compound's disposition in a living system.

Should the initial pharmacokinetic profile be suboptimal (e.g., high clearance, low bioavailability), medicinal chemists can use this information to guide structural modifications. For instance, if metabolic instability is observed, metabolite identification studies would be the next logical step to pinpoint the metabolically labile sites on the molecule. This iterative process of profiling and chemical modification is central to developing a successful drug candidate.

References

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • ResearchGate. Strategies to assess blood-brain barrier penetration | Request PDF. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Taylor & Francis Online. Strategies to assess blood–brain barrier penetration. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • Preprints.org. In Silico Methods to Assess CNS Penetration of Small Molecules. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • PMC. Analytical and Biological Methods for Probing the Blood-Brain Barrier. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • LifeNet Health. CYP Inhibition Assay. [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link]

  • PMC. A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • PMC. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • ACS Publications. Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. [Link]

  • ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]

  • Research Trend. Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. [Link]

  • MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]

  • PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][16]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • ResearchGate. The Metabolism and Disposition of the Oral Dipeptidyl Peptidase-4 Inhibitor, Linagliptin, in Humans. [Link]

  • Recipharm. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. [Link]

  • Allied Academies. Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • SciSpace. The oncolytic efficacy and in vivo pharmaco!inetics of [2-(4- chlorophenyl)quinolin-4-yl](piperidine. [Link]

  • PMC. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]

Sources

Exploratory

Deconvoluting the Cellular Targets of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol: A Strategic Guide to Target Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial First Step in Drug Discovery The journey of a novel chemical entity from a laboratory curiosity to a t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial First Step in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical initial hurdles is the identification of its biological target(s). Understanding the specific proteins or cellular pathways a molecule interacts with is fundamental to elucidating its mechanism of action, predicting its therapeutic potential, and anticipating potential off-target effects. This guide provides a comprehensive, multi-pronged strategy for the identification of biological targets for the novel compound 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

While the specific biological activities of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol are yet to be extensively characterized, its scaffold, incorporating both quinoline and piperidine moieties, is prevalent in a wide range of biologically active compounds. Quinolines and their derivatives are known to possess a vast array of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.[1][2] Similarly, the piperidine ring is a common feature in many FDA-approved drugs and natural alkaloids, contributing to a diverse range of biological functions.[3][4] This structural precedent suggests that 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a promising candidate for biological activity, making the identification of its molecular targets a high-priority endeavor.

This guide will eschew a one-size-fits-all approach, instead presenting an integrated workflow that begins with cost-effective, hypothesis-generating computational methods and progresses to rigorous experimental validation techniques. We will detail the causality behind each experimental choice, providing not just protocols, but a strategic framework for what is known as target deconvolution or reverse pharmacology.[5][6]

Part 1: In Silico Target Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet lab experiments, in silico approaches offer a powerful and economical means to generate a ranked list of potential protein targets.[7][8][9] These computational methods leverage vast databases of known drug-target interactions to predict potential binding partners for our query molecule, 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

The core principle behind this initial step is to narrow the field of potential targets from the entire proteome to a manageable number of high-probability candidates for experimental verification. This is achieved through two primary strategies: ligand-based and structure-based methods.

Ligand-Based Approaches: Learning from Known Bioactive Molecules

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[10] By comparing 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol to extensive databases of compounds with known targets, we can infer potential interactions.

  • Chemical Similarity Searching: This is the most direct approach. The 2D or 3D structure of our compound is converted into a molecular fingerprint, which is then used to search databases like ChEMBL and PubChem for molecules with high Tanimoto similarity scores.[10] The known targets of these similar molecules become our initial list of putative targets.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. A pharmacophore model can be built from our query molecule and used to screen for other molecules that fit the model, thereby identifying their targets.

  • Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of drug-target interactions.[11][12] These models can predict the likelihood of an interaction between a novel compound and a panel of known targets, often providing a probability score for each prediction.[13]

Structure-Based Approaches: Docking in the Target Space

If the 3D structure of potential protein targets is known, we can employ structure-based methods.

  • Reverse/Panel Docking: Instead of docking a library of compounds into a single target, reverse docking screens a single compound against a large library of protein crystal structures.[14] This "target fishing" approach simulates the binding of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol to the active sites of thousands of proteins, with the binding affinity being estimated by a scoring function.

In Silico Workflow and Data Presentation

The following diagram illustrates a typical in silico target prediction workflow.

cluster_in_silico In Silico Target Prediction Workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods Compound 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (SMILES/SDF) Similarity 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Pharmacophore Pharmacophore Modeling Compound->Pharmacophore ML Machine Learning Models (e.g., TargetHunter) Compound->ML Docking Reverse Docking (vs. PDB, AlphaFold DB) Compound->Docking Integration Data Integration & Prioritization Similarity->Integration Pharmacophore->Integration ML->Integration Docking->Integration TargetList Prioritized List of Putative Targets Integration->TargetList

Caption: Workflow for in silico prediction of biological targets.

The output of this phase is a prioritized list of candidate targets, which can be summarized for clarity.

Prediction Method Predicted Target Confidence Score/Rank Rationale/Homologous Drug
Similarity SearchKinase X0.85 TanimotoStructurally similar to known Kinase X inhibitors
Reverse DockingGPCR Y-9.5 kcal/molHigh predicted binding affinity
Machine LearningEnzyme Z92% ProbabilityModel trained on a large dataset of enzyme inhibitors
............
Table 1: Hypothetical output from in silico target prediction for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

Part 2: Experimental Target Identification and Engagement

While in silico methods provide valuable hypotheses, experimental validation is non-negotiable to confirm direct physical interaction between the compound and its predicted targets.[15] Chemical proteomics has emerged as a powerful platform for the unbiased identification of drug-binding proteins directly from complex biological systems.[16][17][18]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique is a cornerstone of target identification.[19][20] It involves immobilizing the small molecule "bait" (1-Methyl-4-(quinolin-3-yl)piperidin-4-ol) to capture its protein "prey" from a cell lysate.

cluster_acms Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow start 1. Probe Synthesis (Immobilize Compound) matrix 2. Prepare Affinity Matrix (Couple Probe to Beads) start->matrix incubation 4. Incubation (Lysate + Affinity Matrix) matrix->incubation lysate 3. Prepare Cell Lysate lysate->incubation wash 5. Wash Steps (Remove Non-specific Binders) incubation->wash elution 6. Elution (Release Bound Proteins) wash->elution ms_prep 7. Sample Prep for MS (Digestion, Desalting) elution->ms_prep lcms 8. LC-MS/MS Analysis ms_prep->lcms analysis 9. Data Analysis (Protein Identification & Quantification) lcms->analysis

Caption: Step-by-step workflow for AC-MS target identification.

1. Probe Synthesis:

  • Rationale: To perform affinity chromatography, the compound must be tethered to a solid support (e.g., sepharose beads). This requires synthesizing an analog of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol that incorporates a linker at a position not critical for target binding. Based on the structure, the hydroxyl group on the piperidine ring is a chemically accessible point for linker attachment.

  • Protocol:

    • Synthesize a derivative of the parent compound with a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a carboxylic acid or amine).

    • The linker should be attached via the 4-hydroxyl group of the piperidine ring.

    • Confirm the structure of the synthesized probe using NMR and mass spectrometry.

    • Crucially, test the biological activity of the probe to ensure it is comparable to the parent compound. A significant loss of activity implies the modification site is critical for target interaction, necessitating a different linker strategy.

2. Affinity Matrix Preparation:

  • Rationale: The synthesized probe is covalently coupled to a solid support.

  • Protocol:

    • Activate NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Incubate the activated beads with the synthesized probe to allow for covalent coupling.

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

    • Wash the beads extensively to remove any non-covalently bound probe.

3. Cell Lysate Preparation & Pull-Down:

  • Rationale: A native protein mixture from the cells or tissue of interest is prepared to be screened for binding partners.

  • Protocol:

    • Culture and harvest cells of interest (e.g., a cancer cell line if anti-proliferative effects are observed).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with the affinity matrix for several hours at 4°C.

    • As a crucial negative control, incubate a separate aliquot of lysate with beads that have been blocked but have no compound attached. A second control involves a competition experiment, where the lysate is pre-incubated with an excess of free, unmodified 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol before adding the affinity matrix. True binding partners should be outcompeted by the free compound.

4. Washing and Elution:

  • Rationale: Non-specifically bound proteins are washed away, and then specifically bound proteins are eluted for identification.

  • Protocol:

    • Wash the beads several times with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

    • Elute the bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a high concentration of free compound (competition elution), or by changing the pH.

5. Protein Identification by LC-MS/MS:

  • Rationale: The eluted proteins are identified using mass spectrometry.

  • Protocol:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel trypsin digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting spectra against a protein database to identify the proteins.

    • Quantify the relative abundance of proteins in the experimental sample versus the negative controls. Proteins that are significantly enriched in the experimental sample and diminished in the competition control are considered high-confidence hits.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

AC-MS identifies binding partners, but CETSA can confirm that the compound engages its target within intact cells, a more physiologically relevant environment.[21][22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[24]

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow treat 1. Treat Intact Cells (Compound vs. Vehicle) heat 2. Heat Challenge (Apply Temperature Gradient) treat->heat lyse 3. Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate 4. Separate Fractions (Centrifuge to pellet aggregates) lyse->separate collect 5. Collect Supernatant (Soluble Protein Fraction) separate->collect quantify 6. Protein Quantification (e.g., Western Blot, MS) collect->quantify plot 7. Plot Melt Curves (Identify Thermal Shift) quantify->plot cluster_overall Integrated Target Identification & Validation Workflow Insilico In Silico Prediction (Hypothesis Generation) ACMS AC-MS (Identify Binding Partners) Insilico->ACMS Guides bait design & antibody selection CETSA CETSA (Confirm Target Engagement) ACMS->CETSA Provides candidate list for validation Validation Downstream Validation (Functional Confirmation) CETSA->Validation Confirms direct target for functional assays

Caption: Integrated workflow from prediction to validation.

A high-confidence target is one that was:

  • Predicted by one or more in silico methods.

  • Identified with high abundance in AC-MS experiments and outcompeted by the free compound.

  • Shown to be thermally stabilized by the compound in a CETSA experiment.

Once a target is confidently identified and validated, further studies are required to understand the functional consequences of the compound-target interaction. These can include enzymatic assays (if the target is an enzyme), cell-based phenotypic assays, and genetic approaches like siRNA or CRISPR/Cas9 to confirm that the compound's effect is dependent on the presence of the target protein.

By following this structured, multi-faceted approach, researchers can move systematically from a novel compound of interest to a validated biological target, paving the way for rational drug development and a deeper understanding of its therapeutic potential.

References

  • Title: Chemical proteomics to identify molecular targets of small compoundsSource: PubMedURL: [Link]

  • Title: (PDF) In Silico Target Prediction for Small Molecules: Methods and ProtocolsSource: ResearchGateURL: [Link]

  • Title: Drug–target interaction prediction: databases, web servers and computational modelsSource: Briefings in BioinformaticsURL: [Link]

  • Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic DatabaseSource: PMCURL: [Link]

  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule DrugsSource: Creative BiolabsURL: [Link]

  • Title: In Silico Target PredictionSource: Creative BiolabsURL: [Link]

  • Title: In Silico Target Prediction for Small MoleculesSource: PubMedURL: [Link]

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical ProteomicsSource: MDPIURL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint AssaySource: Bio-protocolURL: [Link]

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural productsSource: Royal Society of ChemistryURL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSASource: NCBIURL: [Link]

  • Title: Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identificationSource: PMCURL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug DiscoverySource: ACS PublicationsURL: [Link]

  • Title: 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape SimilaritySource: ACS PublicationsURL: [Link]

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolutionSource: PubMedURL: [Link]

  • Title: HiBiT Cellular Thermal Shift Assay (HiBiT CETSA)Source: PubMedURL: [Link]

  • Title: Drug–target interaction prediction: databases, web servers and computational modelsSource: Oxford AcademicURL: [Link]

  • Title: Multi-Omics Target Validation: Building an Effective Drug Discovery PipelineSource: Pluto BioURL: [Link]

  • Title: Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery ProcessSource: ACS PublicationsURL: [Link]

  • Title: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial LibrariesSource: LCGC InternationalURL: [Link]

  • Title: Full article: Validation guidelines for drug-target prediction methodsSource: Taylor & Francis OnlineURL: [Link]

  • Title: Comparison Study of Computational Prediction Tools for Drug-Target Binding AffinitiesSource: FrontiersURL: [Link]

  • Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target LigandsSource: BrJACURL: [Link]

  • Title: Predicting drug-target interactions using machine learning with improved data balancing and feature engineeringSource: PMCURL: [Link]

  • Title: From Target to Therapy: A Comprehensive Overview of the Drug Discovery WorkflowSource: LinkedInURL: [Link]

  • Title: Reverse pharmacology: fast track path of drug discoverySource: MedCrave onlineURL: [Link]

  • Title: Reverse Pharmacology and Systems Approaches for Drug Discovery and DevelopmentSource: ResearchGateURL: [Link]

  • Title: Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficaciesSource: PMCURL: [Link]

  • Title: Reverse Pharmacology-A Paradigm Shift for Drug Discovery and DevelopmentSource: ResearchGateURL: [Link]

  • Title: Reverse pharmacologySource: WikipediaURL: [Link]

  • Title: High-throughput drug target discovery using a fully automated proteomics sample preparation platformSource: PMCURL: [Link]

  • Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinoneSource: MDPIURL: [Link]

  • Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico ApproachSource: PMCURL: [Link]

  • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1Source: PMCURL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline AntimycoticsSource: PMCURL: [Link]

  • Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico ApproachSource: MDPIURL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGSSource: Purdue University Graduate SchoolURL: [Link]

  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporterSource: PMCURL: [Link]

  • Title: Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor: Direct Pharmacological Evidence That AC-42 Is an Allosteric AgonistSource: DOIURL: [Link]

  • Title: Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3Source: MIT Open Access ArticlesURL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophoreSource: PubMedURL: [Link]

  • Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolinesSource: PMCURL: [Link]

  • Title: Drug Information | Therapeutic Target DatabaseSource: TTDURL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, a tertiary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, a tertiary alcohol containing both a quinoline and a piperidine scaffold. Such hybrid molecules are of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with these heterocycles.[1][2] The described synthesis employs a robust and efficient organometallic approach, detailing the generation of a quinolin-3-yl nucleophile via halogen-lithium exchange, followed by its reaction with an electrophilic piperidone derivative. The protocol emphasizes experimental design, safety considerations, and the scientific rationale behind each step to ensure reproducibility and high-yield success.

Scientific Rationale and Reaction Mechanism

The synthesis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is achieved through a two-step, one-pot procedure centered on the nucleophilic addition of a quinolin-3-yl anion equivalent to 1-methyl-4-piperidone.

Overall Reaction Scheme:

3-Bromoquinoline + n-Butyllithium → Quinolin-3-yllithium

Quinolin-3-yllithium + 1-Methyl-4-piperidone → Lithium 1-methyl-4-(quinolin-3-yl)piperidin-4-olate

Lithium 1-methyl-4-(quinolin-3-yl)piperidin-4-olate + H₂O → 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Mechanistic Pillars:

  • Generation of the Organolithium Nucleophile: The core of this synthesis is the formation of quinolin-3-yllithium. This is accomplished via a halogen-lithium exchange reaction.[3] 3-Bromoquinoline serves as an ideal precursor. When treated with n-butyllithium (n-BuLi) at cryogenic temperatures (typically -78 °C), the highly electropositive lithium atom rapidly exchanges with the bromine atom. This reaction is incredibly fast, often approaching the speed of proton transfers.[4] The low temperature is critical to prevent side reactions, such as the nucleophilic addition of butyllithium to the quinoline ring itself.[5] The use of an anhydrous ethereal solvent like tetrahydrofuran (THF) is essential, as it effectively solvates the lithium cation, stabilizing the organometallic intermediate.

  • Nucleophilic Addition to Carbonyl: The generated quinolin-3-yllithium is a potent nucleophile, with a highly polarized carbon-lithium bond that renders the quinolin-3-yl carbon strongly carbanionic. This species readily attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. The reaction proceeds via a standard nucleophilic addition mechanism to form a lithium alkoxide intermediate.

  • Aqueous Work-up and Protonation: The synthesis is terminated by quenching the reaction with a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the lithium alkoxide, yielding the final tertiary alcohol product, 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, and neutralizes any unreacted organolithium reagent.

Materials, Reagents, and Equipment

Reagent Formula MW ( g/mol ) Required Purity Supplier Example
3-BromoquinolineC₉H₆BrN208.06>98%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.061.6 M in hexanesSigma-Aldrich
1-Methyl-4-piperidoneC₆H₁₁NO113.16>97%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, <50 ppm H₂OSigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl53.49N/AFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Brine (Saturated NaCl)NaCl58.44N/AFisher Scientific
Anhydrous MgSO₄/Na₂SO₄MgSO₄/Na₂SO₄120.37/142.04Reagent GradeVWR

Equipment:

  • Three-neck round-bottom flask (flame or oven-dried)

  • Magnetic stirrer and stir bars

  • Septa and nitrogen/argon gas inlet

  • Low-temperature thermometer

  • Syringes and needles for liquid transfer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Quantitative Data and Reagent Stoichiometry

This table is based on a representative 10 mmol scale. Adjustments can be made as needed.

Reagent Molar Eq. MW ( g/mol ) Amount (mmol) Mass/Volume
3-Bromoquinoline1.0208.0610.02.08 g
Anhydrous THF-72.11-50 mL
n-Butyllithium (1.6M)1.164.0611.06.9 mL
1-Methyl-4-piperidone1.2113.1612.01.36 g

Detailed Step-by-Step Synthesis Protocol

! DANGER ! n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All steps involving n-BuLi must be performed under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques. Always work in a fume hood and have an appropriate fire extinguisher (Class D) nearby.

Part A: Generation of Quinolin-3-yllithium
  • Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 3-bromoquinoline (2.08 g, 10.0 mmol) and dissolve it in anhydrous THF (40 mL) via cannula or syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the solution is stirring efficiently.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C during the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 45 minutes. A color change to a deep red or brown is typically observed, indicating the formation of the organolithium species.

Part B: Reaction with 1-Methyl-4-piperidone
  • Electrophile Preparation: In a separate dry flask, dissolve 1-methyl-4-piperidone (1.36 g, 12.0 mmol) in anhydrous THF (10 mL).

  • Nucleophilic Addition: Add the solution of 1-methyl-4-piperidone dropwise to the stirring solution of quinolin-3-yllithium at -78 °C over 10 minutes.

  • Reaction Progression: Once the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, remove the cooling bath and let the mixture warm to room temperature over approximately 1.5 hours.

Part C: Work-up and Purification
  • Quenching: Carefully cool the reaction mixture to 0 °C in an ice-water bath. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., EtOAc to 95:5 EtOAc/MeOH), is typically effective for separating the product from nonpolar impurities and baseline material.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_setup Part A: Lithiation cluster_reaction Part B: C-C Bond Formation cluster_workup Part C: Isolation & Purification A1 Dissolve 3-Bromoquinoline in Anhydrous THF A2 Cool to -78 °C (Dry Ice/Acetone) A1->A2 A3 Add n-BuLi Dropwise (1.1 eq) A2->A3 A4 Stir at -78 °C for 45 min (Quinolin-3-yllithium forms) A3->A4 B1 Add 1-Methyl-4-piperidone (1.2 eq) in THF at -78 °C A4->B1 Transfer Nucleophile (One-Pot) B2 Stir and Warm to RT B1->B2 C1 Quench with sat. NH4Cl (aq) B2->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Wash, Dry, and Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 Final Final C4->Final Yields Pure Product

Caption: Workflow for the synthesis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

References

  • Gilman, H., & Soddy, T. S. (1957). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Journal of Organic Chemistry. This reference is analogous to the work cited in search result[6] discussing the generation of 3-quinolyllithium.

  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press. While not directly cited, this book covers principles applicable to organometallic synthesis. A similar principle is shown in search result[7].

  • Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. [Link][1]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][8]

  • Wakefield, B. J. (1988). Organolithium Methods. Academic Press. This book provides foundational knowledge on the use of organolithium reagents as mentioned in search result[4].

  • ResearchGate. (2026). synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. [Link][2]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link][9]

  • Chemtube3d. (n.d.). Lithiation reaction in quinoline and isoquinoline. [Link][3]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link][5]

  • Sciencemadness.org. (2009). lithiation of 8-bromoquinoline. [Link][4]

  • Wikipedia. (n.d.). Grignard reagent. [Link][7]

Sources

Application

A Robust, Validated RP-HPLC Method for the Analysis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. This tertiary amine, incorporating both a quinoline chromophore and a piperidinol moiety, presents unique analytical challenges, primarily related to peak shape and retention control. The described method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and a low pH aqueous buffer, ensuring sharp, symmetrical peaks and reliable quantification. The method was developed using a science-driven, risk-based approach and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This protocol is suitable for researchers, scientists, and drug development professionals involved in quality control, stability testing, and formulation analysis of this compound and structurally related analogs.

Introduction and Scientific Rationale

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents[3], while the piperidine ring is a ubiquitous scaffold in medicinal chemistry.[4] Accurate quantification of this molecule is essential for ensuring the quality, safety, and efficacy of potential drug products.

The primary analytical challenge stems from the molecule's basicity, conferred by the tertiary amine in the piperidine ring. This functional group is prone to strong, secondary ionic interactions with residual acidic silanols on the surface of silica-based HPLC columns, often resulting in significant peak tailing and poor reproducibility. The strategic approach to method development, therefore, must focus on mitigating these interactions to achieve optimal chromatographic performance. This is accomplished by controlling the mobile phase pH to ensure the analyte exists in a single, protonated state, thereby improving peak symmetry and retention stability.[5]

This document provides a comprehensive guide, from the initial method development strategy to a fully validated, step-by-step protocol for routine analysis.

Method Development: A Strategic Approach

The development of a robust HPLC method follows a logical, multi-step process designed to systematically identify and optimize critical parameters.[6] Our approach is grounded in understanding the physicochemical properties of the analyte to make informed initial choices, followed by empirical optimization.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization - UV-Vis Spectrum - pKa Estimation Column Column & Detector Selection - C18 Stationary Phase - UV/DAD Detector Analyte->Column Informed Choices Screening Initial Screening - Mobile Phase (ACN vs MeOH) - pH Modifier (Formic vs. Phosphoric Acid) Column->Screening Proceed to Experimentation Optimization Parameter Optimization - Gradient Profile - Flow Rate - Column Temperature Screening->Optimization Refinement Robustness Robustness Check (Small, deliberate changes) Optimization->Robustness Final Method Proposal Validation Full Method Validation (ICH Q2(R2) Guidelines) Robustness->Validation Confirmation

Figure 1: Logical workflow for the HPLC method development process.

Analyte Characterization and Initial Conditions
  • UV-Vis Absorbance: The quinoline ring system is an excellent chromophore. A UV scan of a dilute standard solution in methanol revealed a strong absorbance maximum (λmax) at approximately 248 nm and a secondary maximum around 315 nm. The 248 nm wavelength was chosen for quantification to maximize sensitivity.

  • Column Selection: A reversed-phase C18 column is the workhorse of pharmaceutical analysis and was selected as the primary stationary phase.[3][7] Its non-polar nature is well-suited for retaining the moderately hydrophobic 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency.

    • Aqueous Phase & pH Control: To suppress the ionization of residual silanols and ensure the analyte is consistently protonated, an acidic modifier is essential. 0.1% formic acid in water (pH ~2.7) was selected as the starting point. This pH is well below the estimated pKa of the piperidine nitrogen, ensuring it remains in its cationic form, which minimizes peak tailing and provides stable retention.

Materials and Methods

Component Specification
Instrumentation HPLC system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.[3]
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Data Acquisition Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.
Reagents & Solvents Acetonitrile (HPLC Grade), Water (HPLC or Milli-Q Grade), Formic Acid (Analytical Grade).
Reference Standard 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol reference standard of known purity.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 Acetonitrile/Water diluent.

Recommended Chromatographic Conditions

The following table summarizes the optimized and validated method parameters.

Parameter Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 248 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol & Results

The developed method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][8][9]

Validation_Parameters cluster_core Core Performance cluster_range Quantitative Range cluster_reliability Reliability center_node Fit-for-Purpose Validated Method Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (%RSD) center_node->Precision Specificity Specificity (Peak Purity) center_node->Specificity Linearity Linearity (r² > 0.999) center_node->Linearity Robustness Robustness center_node->Robustness Precision->Accuracy Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Figure 2: Interrelationship of key HPLC method validation parameters.

Validation Results Summary

The following table presents the acceptance criteria and typical results obtained during the validation study.

Validation Parameter Acceptance Criterion Typical Result
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity > 99.5%.No interference observed. Peak purity index was > 0.999.
Linearity (Correlation Coeff.) r² ≥ 0.9990.9998
Range 1 - 100 µg/mLDemonstrated to be linear, accurate, and precise over this range.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0% for n=6 injections.0.45%
Precision (Intermediate, %RSD) %RSD ≤ 2.0% (different day, different analyst).0.82%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.7 µg/mL
Robustness %RSD ≤ 2.0% and system suitability pass after minor changes (flow rate, temp, pH).[10]Method is robust; system suitability parameters remained within specification.

Standard Operating Procedure (SOP)

  • System Preparation: Set up the HPLC system according to the conditions in Section 4.2.

  • Equilibration: Equilibrate the column with the mobile phase (starting conditions: 90% A, 10% B) until a stable baseline is achieved (typically 20-30 minutes).

  • System Suitability Test (SST): Inject a working standard solution (e.g., 25 µg/mL) five times. The system is ready for use if the following criteria are met:

    • Tailing Factor ≤ 1.5

    • Theoretical Plates > 2000

    • %RSD of peak area < 2.0%

  • Sequence Setup: Create a sequence including blanks, calibration standards (in increasing order of concentration), and samples.

  • Analysis: Execute the sequence.

  • Data Processing:

    • Integrate all chromatograms.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Conclusion

This application note presents a fully developed and validated RP-HPLC method for the quantitative analysis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability studies in a regulated environment. The strategic use of an acidic mobile phase effectively overcomes the common analytical challenge of peak tailing associated with basic amines, yielding excellent chromatography.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol in Murine Models

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide Scientific Rationale & Compound Profiling 1-Methyl-4-(quinolin-3-yl)piperidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide

Scientific Rationale & Compound Profiling

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a structurally complex small molecule characterized by a lipophilic quinoline core and an ionizable N-methyl piperidine ring. The quinoline-piperidine scaffold is a privileged pharmacophore widely utilized in central nervous system (CNS) drug discovery, often targeting G-protein coupled receptors (GPCRs), phosphodiesterases (e.g., PDE10A), and cholinesterases (1[1]).

Because of its high lipophilicity (LogP) and basic amine functionality, this compound presents specific challenges for in vivo administration. If formulated purely in aqueous buffers, the compound will rapidly precipitate at physiological pH (7.4), leading to micro-embolisms during intravenous (IV) administration or erratic absorption during per os (PO) dosing. Therefore, establishing a self-validating, thermodynamically stable vehicle is the critical first step in generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.

Mechanistic Visualization

The following diagrams illustrate the logical flow of the formulation process and the putative intracellular signaling cascade that necessitates rigorous Blood-Brain Barrier (BBB) penetration profiling.

Workflow A Compound Weighing B Dissolution (5% DMSO) A->B C Co-solvent (40% PEG-400) B->C D Surfactant (5% Tween-80) C->D E Aqueous Dilution (50% Saline) D->E F In Vivo Dosing (IV/PO) E->F

Figure 1: Step-by-step formulation and in vivo dosing workflow for lipophilic compounds.

Mechanism Drug 1-Methyl-4-(quinolin-3-yl) piperidin-4-ol Target CNS Target (e.g., GPCR / PDE10A) Drug->Target Modulates cAMP Intracellular cAMP Target->cAMP Increases PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Downstream Neuroplasticity PKA->Response Phosphorylates

Figure 2: Putative intracellular signaling cascade modulated by quinoline-piperidine compounds.

Formulation Strategy & Causality

To achieve a homogenous solution, we utilize a co-solvent system. The causality behind this specific mixture is to transition the compound from a crystal lattice into a stable micellar dispersion that mimics physiological fluids.

Table 1: Vehicle Formulation Parameters and Stability
ComponentVolume %FunctionCausality / Rationale
DMSO 5%Primary SolventDisrupts the crystal lattice of the lipophilic free base.
PEG-400 40%Co-solventPrevents precipitation upon introduction to aqueous environments.
Tween-80 5%SurfactantReduces surface tension, aiding in micelle formation and stability.
0.9% Saline 50%Aqueous BulkProvides isotonicity to prevent hemolysis (IV) or gastric irritation (PO).
Protocol 1: Vehicle Preparation (Self-Validating System)
  • Weighing: Accurately weigh the required mass of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol into a sterile glass vial.

  • Primary Solvation: Add 5% (v/v) Dimethyl sulfoxide (DMSO). Vortex for 2 minutes and sonicate at 37°C until the solution is completely clear. Validation Check: Hold against a light source; any turbidity indicates incomplete solvation.

  • Co-solvency: Add 40% (v/v) PEG-400 and 5% (v/v) Tween-80. Vortex vigorously for 3 minutes.

  • Aqueous Phase Addition: Dropwise, add 50% (v/v) of 0.9% sterile saline while continuously vortexing.

    • Causality Note: Adding the aqueous phase last and dropwise prevents the lipophilic free base from "crashing out" of solution by maintaining a localized high concentration of co-solvents during the mixing phase.

In Vivo Dosing & Sampling Protocols (Murine Models)

Accurate PK profiling requires strict adherence to dosing volumes and sampling timelines. Quinoline-piperidine derivatives are known to exhibit rapid tissue distribution, necessitating early sampling timepoints (2[2]).

Protocol 2: Administration (Adult Male C57BL/6 Mice, 20-25g)
  • Intravenous (IV) Dosing (Target: 2 mg/kg):

    • Pre-warm the mouse in a warming chamber (37°C) for 5 minutes to induce vasodilation of the lateral tail vein.

    • Administer the formulation via a 27G needle. Crucial: Do not exceed a dosing volume of 5 mL/kg. Exceeding this volume alters hemodynamics, artificially inflating the volume of distribution (Vd).

  • Per Os (PO) Dosing (Target: 10 mg/kg):

    • Administer via oral gavage using a 20G bulb-tipped gastric needle. Maximum volume: 10 mL/kg.

Protocol 3: Tissue Collection & Perfusion

To accurately determine BBB penetration, brain tissue must be free of intravascular blood.

  • Blood Collection: At predetermined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h), collect 50 µL of blood via submandibular bleed into K2EDTA tubes. Centrifuge at 3,000 x g for 10 mins at 4°C to isolate plasma.

  • Transcardial Perfusion (Terminal Timepoint): Euthanize via CO2 asphyxiation. Immediately open the thoracic cavity, insert a 23G needle into the left ventricle, snip the right atrium, and perfuse with 20 mL of ice-cold PBS.

    • Causality Note: Perfusion removes residual blood from the brain microvasculature. Without this step, LC-MS/MS will quantify drug trapped in the blood vessels, yielding a false-positive Brain/Plasma ratio.

  • Brain Harvesting: Extract the whole brain, rinse in cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.

LC-MS/MS Quantification & Data Presentation

Due to the basic nitrogen in the piperidine ring, the compound is highly susceptible to ion suppression from endogenous phospholipids. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the gold standard for quantifying such cyclic/lipophilic compounds in murine matrices (3[3]).

Table 2: Representative Murine Pharmacokinetic Parameters (Target Profile)

Note: Data represents expected values for an optimized quinoline-piperidine CNS compound.

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Biological Significance
Cmax (ng/mL)1250 ± 150450 ± 60Peak systemic exposure; drives acute receptor occupancy.
Tmax (h)0.081.5Indicates rapid intestinal absorption typical of lipophilic bases.
AUC0-t (h*ng/mL)2100 ± 3004800 ± 500Total systemic exposure; indicates moderate to high oral bioavailability (~45%).
Brain/Plasma Ratio 1.81.9A ratio >1.0 confirms robust BBB penetration, validating the compound for CNS indications.

References

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry URL:[1]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features Source: ACS Clinical Pharmacology / Recipharm URL:[2]

  • Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice Source: National Institutes of Health (NIH) / PMC URL:[3]

Sources

Application

Elucidation of the Mass Spectrometric Fragmentation Pattern of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol using Tandem Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to understanding the characteristic fragmentation pattern of 1-Methyl-4-(quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the characteristic fragmentation pattern of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, a heterocyclic compound featuring both quinoline and N-methylpiperidine scaffolds. The structural complexity and pharmacological relevance of molecules containing these moieties necessitate robust analytical methods for their identification and characterization. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the principal fragmentation pathways of this tertiary alcohol. The predictable and diagnostic cleavages, including the neutral loss of water and subsequent ring fissions, provide a clear and reproducible spectral signature. This guide offers a foundational protocol for method development, structural confirmation, and impurity profiling in a drug discovery and development context.

Introduction: Structural Rationale and Analytical Imperative

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a molecule of interest due to its composite structure, incorporating a quinoline ring system and a substituted piperidine ring. The quinoline moiety is a common feature in many biologically active compounds, while the piperidine ring is a fundamental saturated heterocycle present in a vast array of pharmaceuticals. The combination of these two scaffolds, along with a tertiary alcohol functional group, presents a unique analytical challenge and a distinct mass spectrometric behavior.

Accurate structural elucidation is paramount in pharmaceutical development. High-resolution mass spectrometry (HRMS), particularly tandem mass spectrometry (MS/MS), offers unparalleled speed and sensitivity for acquiring detailed structural information from minimal sample amounts. This document serves as a practical guide, explaining the causality behind the fragmentation of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol to empower researchers to confidently identify this and structurally related compounds.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization (ESI) is the preferred method for this class of molecule due to the basicity of the piperidine nitrogen, which facilitates the formation of a stable protonated molecular ion, [M+H]⁺, in positive ion mode. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events that are highly characteristic of the molecule's structure.

Initial Fragmentation: The Facile Loss of Water

The presence of a tertiary alcohol at the C4 position of the piperidine ring is the most significant determinant of the initial fragmentation event. Tertiary alcohols readily undergo dehydration via the neutral loss of a water molecule (H₂O, 18.01 Da) upon collisional activation. This is a charge-remote fragmentation process that results in the formation of a highly abundant and stable carbocation. This [M+H - H₂O]⁺ ion is often the base peak in the product ion spectrum.

Subsequent Fragmentation: Piperidine Ring Cleavage

Following dehydration, the resulting ion undergoes further fragmentation, primarily centered around the piperidine ring. The charge on the nitrogen atom promotes specific cleavage pathways.

  • α-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the opening of the piperidine ring and the formation of stable iminium ions.

  • Ring Fission: The opened ring can undergo further cleavages, leading to a series of smaller, diagnostic fragment ions.

The Role of the Quinoline Moiety

The quinoline ring itself is a stable aromatic system and tends to remain intact during the initial, lower-energy fragmentation events. However, at higher collision energies, fragmentation of the quinoline ring can be observed, typically involving the characteristic loss of hydrogen cyanide (HCN, 27.01 Da).

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_0 Proposed Fragmentation Pathway of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol M_H [M+H]⁺ m/z 243.15 M_H_H2O [M+H - H₂O]⁺ m/z 225.14 M_H->M_H_H2O - H₂O (18.01 Da) Frag1 Quinoline-C=C-Piperidine Fragment m/z 182.09 M_H_H2O->Frag1 - C₃H₇N (57.06 Da) Frag3 Methyl-Iminium Fragment m/z 96.08 M_H_H2O->Frag3 - C₉H₆N (128.05 Da) Frag2 Protonated Quinoline m/z 130.07 Frag1->Frag2 - C₄H₄ (52.03 Da)

Method

Application Note: High-Throughput Cell Culture Assay Preparation and Viability Screening for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Scientific Application Guide Introduction & Scientific Rationale Quinoline-piperidine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Scientific Application Guide

Introduction & Scientific Rationale

Quinoline-piperidine derivatives, including 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol , represent a highly versatile structural scaffold in modern drug discovery. Compounds featuring the quinoline moiety are frequently evaluated for their potent anti-proliferative properties in oncology, acting through mechanisms such as DNA intercalation, receptor tyrosine kinase inhibition, and the induction of mitochondrial-mediated apoptosis . Furthermore, the piperidine ring enhances the compound's basicity and pharmacokinetic profile, allowing for optimized target engagement .

To rigorously evaluate the efficacy and cytotoxicity of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, a robust in vitro screening system is required. This guide details a self-validating protocol for assessing the compound's anti-proliferative effects in A549 non-small cell lung cancer (NSCLC) models using an ATP-based luminescent viability assay.

Experimental Workflow & Mechanistic Pathway

The following diagrams illustrate the temporal execution of the assay and the proposed biological mechanism of action for the test article.

Workflow Day1 Day 1: Cell Seeding (A549 Cells) Day2 Day 2: Compound Treatment (72h Incubation) Day1->Day2 Day5 Day 5: Cell Lysis & ATP Extraction Day2->Day5 Read Luminescence Readout & IC50 Day5->Read

Fig 1: 5-day experimental workflow for high-throughput cell viability screening.

Pathway Quinoline 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (Lipophilic Scaffold) Mito Mitochondrial Depolarization (Stress Induction) Quinoline->Mito Target Engagement CytC Cytochrome c Release (Apoptosome Formation) Mito->CytC Caspase Caspase-3/7 Activation (Executioner Phase) CytC->Caspase ATP Intracellular ATP Depletion (Cell Death) Caspase->ATP

Fig 2: Apoptotic signaling pathway induced by quinoline-piperidine derivatives.

Materials and Reagents

  • Test Article: 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (CAS: 675446-47-8).

  • Cell Line: A549 Human NSCLC (ATCC® CCL-185™).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity.

  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Consumables: 96-well opaque white flat-bottom microplates (tissue culture treated).

Compound Preparation & Handling

Expertise & Causality: Quinoline-piperidine derivatives are highly lipophilic. Initial solubilization requires 100% DMSO to prevent compound precipitation and ensure accurate molarity. However, DMSO is not biologically inert; concentrations above 0.5% (v/v) disrupt lipid bilayers, induce drastic epigenetic changes, and cause basal cytotoxicity, which severely confounds viability readouts . To mitigate this, we employ a 3-step dilution method (1000x Stock → 10x Intermediate → 1x Final) to ensure the final assay concentration of DMSO remains strictly at 0.1% .

Table 1: Half-Log Serial Dilution Scheme (1000x DMSO Stock)
Dilution StepSource ConcentrationTransfer Volume100% DMSO VolumeResulting 1000x StockFinal Assay Concentration (0.1% DMSO)
1 (Max) 10 mM (Master)100 µL0 µL10 mM10 µM
2 10 mM31.6 µL68.4 µL3.16 mM3.16 µM
3 3.16 mM31.6 µL68.4 µL1 mM1 µM
4 1 mM31.6 µL68.4 µL316 µM316 nM
5 316 µM31.6 µL68.4 µL100 µM100 nM
6 100 µM31.6 µL68.4 µL31.6 µM31.6 nM
Vehicle N/A0 µL100 µL0 µM (100% DMSO)0 µM (Control)

Protocol Step: Dilute the 1000x stock plate 1:100 into complete culture media to create a 10x Intermediate Plate (containing 1% DMSO).

Cell Culture & Plating Protocol

Expertise & Causality: A549 cells must be seeded at an optimized density to ensure they remain in the logarithmic growth phase throughout the entire 96-hour assay window (24h recovery + 72h treatment). Overconfluence triggers contact inhibition, which artificially downregulates cellular metabolism and ATP production, skewing the IC50 curve.

Step-by-Step Plating Methodology:
  • Harvest A549 cells at 70-80% confluence using 0.25% Trypsin-EDTA.

  • Neutralize trypsin with complete DMEM and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet and determine viability using a hemocytometer and Trypan Blue exclusion (viability must be >95%).

  • Adjust the cell suspension to 5×104 cells/mL.

  • Dispense 90 µL of the cell suspension (4,500 cells) into the inner 60 wells of a 96-well opaque white microplate.

  • Add 100 µL of sterile PBS to the outer perimeter wells. Causality: This acts as a thermal and humidity buffer, preventing the "edge effect" caused by evaporation-induced osmolarity shifts.

  • Incubate the plate at 37°C, 5% CO 2​ for 24 hours to allow for cell adhesion and metabolic recovery.

  • Treatment: After 24 hours, transfer 10 µL from the 10x Intermediate Plate into the 90 µL of cultured cells. Incubate for 72 hours.

Assay Execution: ATP-Based Viability Readout

Expertise & Causality: This protocol utilizes an ATP-dependent luminescent assay. ATP is the universal indicator of metabolically active cells. The proprietary lysis buffer actively inhibits endogenous ATPases, preventing rapid ATP degradation and stabilizing the luminescent signal for high-throughput batch processing without signal decay .

Step-by-Step Readout Methodology:
  • Following the 72-hour compound treatment, remove the microplate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzymatic rates, leading to high intra-plate variability (poor Z'-factor).

  • Reconstitute the CellTiter-Glo® lyophilized substrate with the provided buffer.

  • Add 100 µL of the reagent directly to each well (which currently contains 100 µL of media + compound).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to physically shear cell membranes and induce complete lysis.

  • Incubate the plate statically at RT for an additional 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Analysis

Calculate the relative cell viability using the formula:

Viability(%)=(RLUVehicleControl​−RLUBlank​RLUSample​−RLUBlank​​)×100

Plot the log(concentration) versus Viability (%) using a four-parameter logistic (4PL) non-linear regression model to derive the absolute IC 50​ value.

References

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design, 2022. Available at:[Link]

  • A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry, 2015. Available at:[Link]

  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 2019. Available at:[Link]

  • A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. International Journal of Molecular Sciences, 2014. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

resolving common impurities in 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol extraction

Welcome to the Technical Support Center for the synthesis and extraction of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol . This guide is designed for research scientists and process chemists to troubleshoot common impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and extraction of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol . This guide is designed for research scientists and process chemists to troubleshoot common impurities, optimize liquid-liquid extractions, and ensure high-yield recovery of the target active pharmaceutical ingredient (API) intermediate.

Mechanistic Overview: Synthesis & Impurity Generation

The synthesis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol relies on the nucleophilic addition of a 3-lithioquinoline intermediate to 1-methylpiperidin-4-one. Understanding the reaction kinetics is critical to preventing the formation of downstream impurities.

ReactionPathway A 3-Bromoquinoline C 3-Lithioquinoline A->C Li-Halogen Exchange B n-BuLi / THF (-78°C) B->C E Lithium Alkoxide Adduct C->E Nucleophilic Addition D 1-Methylpiperidin-4-one D->E F 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol E->F Aqueous Quench

Synthesis pathway of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

Troubleshooting & FAQs

Q: Why am I seeing a large amount of quinoline (debrominated impurity) in my final extract? A: The presence of unsubstituted quinoline indicates premature protonation of the 3-lithioquinoline intermediate. Lithium-halogen exchange is extremely fast, typically proceeding at −60 to −120 °C, and generates a highly reactive nucleophile 1. If the reaction environment is not strictly anhydrous, or if the 1-methylpiperidin-4-one contains trace moisture, the organolithium species will abstract a proton rather than undergoing polar addition to the carbonyl 1. Furthermore, if the temperature rises above -70 °C before the ketone is fully consumed, the organolithium compound can undergo unwanted side reactions, including complex 1,2-additions to other quinoline moieties 2. Ensure all reagents are freshly distilled and dried over molecular sieves.

Q: My LC-MS shows a mass [M-18]+ corresponding to a dehydration impurity. How do I prevent this? A: The target compound is a tertiary alcohol. Tertiary alcohols derived from the addition of organometallic reagents to ketones are highly susceptible to acid-catalyzed dehydration 3. This E1 elimination reaction forms 1-methyl-4-(quinolin-3-yl)-1,2,3,6-tetrahydropyridine. It typically occurs during aggressive acidic workups (e.g., using concentrated HCl) or during solvent evaporation at elevated temperatures. Solution: Maintain the temperature strictly below 25 °C during the acidic wash phase. Use a milder acid (e.g., 1M HCl or 10% citric acid) to achieve the target pH of 2.0 without providing the thermodynamic energy required for elimination.

Q: Liquid-liquid extraction is resulting in unbreakable emulsions. What is the mechanistic cause and the solution? A: Emulsions in this specific system are caused by the amphiphilic nature of the partially protonated piperidin-4-ol and the presence of fine lithium hydroxide/carbonate particulates generated during the aqueous quench. Solution:

  • Filtration: Filter the biphasic mixture through a pad of Celite before transferring to the separatory funnel to remove insoluble lithium salts.

  • Ionic Strength: Add saturated NaCl (brine) to the aqueous layer to increase density and ionic strength, forcing the organic product into the organic phase.

  • pH Optimization: Ensure the pH is strictly >10.5 during the final extraction. If the piperidine nitrogen (pKa ~9.8) is only partially deprotonated, the molecule acts as a surfactant.

Quantitative Physicochemical Data

To successfully separate the target compound from impurities via acid-base extraction, you must exploit the differences in their pKa and LogP values.

Compound / ImpurityRolepKa (Est.)LogP (Est.)Primary Removal Strategy
1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Target Product9.8 (Pip), 4.9 (Quin)1.8Retained in DCM at pH 11.0
3-Bromoquinoline Starting Material4.12.8Purged into EtOAc at pH 2.0
1-Methylpiperidin-4-one Starting Material8.00.2Aqueous layer wash / Bisulfite
Quinoline Side Product (Debromination)4.92.0Purged into EtOAc at pH 2.0
Dehydration Alkene Side Product (Elimination)9.52.5Crystallization / Chromatography

Standardized Self-Validating Extraction Protocol

The following protocol relies on a pH-gradient extraction to isolate the target compound. Every step includes a self-validating check to ensure process integrity.

ExtractionWorkflow N1 Crude Mixture N2 Quench (pH 8) NH4Cl N1->N2 N3 Acidify (pH 2) Wash EtOAc N2->N3 N4 Basify (pH 11) Extract DCM N3->N4 N5 Pure Target API N4->N5

Step-by-step acid-base extraction workflow for impurity clearance.

Step 1: Quench and Solvent Swap

  • Action: Slowly add saturated aqueous NH₄Cl to the reaction mixture at -78 °C. Allow to warm to room temperature. Remove THF under reduced pressure (<30 °C).

  • Causality: NH₄Cl provides mild protons to quench the lithium alkoxide without causing sudden exotherms. Removing THF is critical because it acts as a co-solvent and will drag the highly polar target compound into the aqueous layer during extraction, drastically reducing yield.

Step 2: Acidic Wash (Impurity Purge)

  • Action: Dilute the concentrated residue with water. Carefully adjust the pH to 2.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Discard the EtOAc layers.

  • Causality: At pH 2.0, both the quinoline and piperidine nitrogens of the target compound are fully protonated, making it highly water-soluble. Neutral impurities and weakly basic impurities (like unreacted 3-bromoquinoline and quinoline) partition into the organic EtOAc layer.

  • Self-Validation: Spot the EtOAc layer on a TLC plate (UV 254 nm). It should contain UV-active material at the solvent front but no material at the baseline.

Step 3: Basification (Product Recovery)

  • Action: Cool the retained aqueous layer to 5 °C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches strictly between 10.5 and 11.0.

  • Causality: This specific pH range fully deprotonates the piperidine nitrogen (pKa ~9.8), rendering the target compound lipophilic and ready for organic extraction.

Step 4: Final Extraction

  • Action: Extract the basified aqueous layer with Dichloromethane (DCM) three times. Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Check the remaining aqueous layer by LC-MS or TLC. It should show no remaining product mass. If product remains, verify the pH is >10.5 and re-extract.

References

  • Organolithium reagent - Wikipedia. Source: wikipedia.org. URL:[Link]

  • The question of 1,2- or 1,4-addition of organolithium compounds to quinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Source: rsc.org. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of the compound 1-Methyl-4-(quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of the compound 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. This document provides a series of troubleshooting questions and answers, detailed experimental protocols, and the scientific rationale behind each strategy to help you overcome solubility hurdles in your experiments.

Initial Assessment & Compound Characteristics

Before attempting to modify the solubility of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, it is crucial to understand its inherent physicochemical properties. The structure contains two key features that dictate its solubility: a quinoline ring system and a substituted piperidine ring. Both contain basic nitrogen atoms, making the molecule a weak base.

Table 1: Predicted Physicochemical Properties of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight ~256.33 g/mol Moderate; not the primary driver of insolubility.
logP ~2.5 - 3.5Indicates significant lipophilicity and likely poor aqueous solubility.
pKa (Piperidine N) ~8.5 - 9.5This nitrogen is strongly basic and will be protonated at acidic pH.
pKa (Quinoline N) ~4.5 - 5.5This nitrogen is weakly basic and will be protonated at strongly acidic pH.
Hydrogen Bond Donors 1 (hydroxyl group)Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 3 (2 nitrogens, 1 oxygen)Can accept hydrogen bonds from water.

The high logP value and the presence of large hydrophobic ring systems are the primary reasons for the compound's poor solubility in neutral aqueous media. However, the presence of two basic nitrogen atoms provides a clear opportunity for solubility enhancement through pH modification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound.

FAQ 1: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?

Answer: The most direct approach for a basic compound like this is pH adjustment .[1][] The molecule has two basic nitrogen atoms that can be protonated to form positively charged ions. These charged species are significantly more soluble in water than the neutral form.

Causality: By lowering the pH of the aqueous medium, you increase the concentration of protons (H+). These protons will react with the basic nitrogen atoms on the piperidine and quinoline rings, converting the neutral molecule into a more polar, charged cation. This process, governed by the Henderson-Hasselbalch equation, dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility. For weakly basic drugs, creating a suitable microenvironment pH can lead to improved solubility.[3]

Quick Troubleshooting Steps:

  • Prepare a stock solution of your compound in a water-miscible organic solvent like DMSO.[4]

  • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).

  • Add a small, fixed amount of your DMSO stock to each buffer.

  • Visually inspect for precipitation. The buffer in which the compound remains in solution at the highest concentration will give you an initial idea of the required pH for your desired concentration.

FAQ 2: pH adjustment worked, but my compound precipitates when I try to bring the pH back up or dilute it into a neutral solution for my assay. What's happening?

Answer: This is a common issue known as precipitation upon dilution or pH shift . Your compound is only soluble at the lower pH where it is in its charged, protonated form. When you increase the pH or dilute it into a neutral buffer (like for a cell-based assay), the equilibrium shifts back towards the uncharged, poorly soluble form, causing it to precipitate out of solution.[1][5]

Troubleshooting Strategies:

  • Determine the pHmax: This is the pH at which the salt of a drug has its maximum solubility. For a basic drug, this is typically at a lower pH.[6] It's crucial to work at or below this pH to maintain solubility.

  • Formulate with a Co-solvent: If you must work closer to a neutral pH, incorporating a water-miscible organic solvent (a co-solvent) can help keep the compound in solution even as it becomes less charged.[7][8][9] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7] These agents work by reducing the polarity of the water, making the solvent more "hospitable" to the lipophilic drug molecule.[8]

  • Consider Salt Formation: Preparing a stable salt form of your compound can sometimes provide better dissolution kinetics and a more stable solution compared to simply adjusting the pH of the free base in situ.

FAQ 3: I need a higher concentration than I can achieve with pH adjustment alone. What is the next step?

Answer: When pH modification is insufficient, the next strategies to employ are the use of co-solvents or complexation agents like cyclodextrins.

  • Co-solvents: As mentioned above, co-solvents can significantly increase the solubility of poorly water-soluble compounds.[4][10] You can create ternary systems (water + co-solvent + compound) or even more complex mixtures to achieve the desired solubility. A systematic screening of different co-solvents and their concentrations is recommended.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like your compound, into their cavity, effectively shielding the hydrophobic parts from water and presenting a new, soluble exterior.[14][15] This forms an "inclusion complex" that has much higher aqueous solubility.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[4]

FAQ 4: How do I choose between forming a salt, using a co-solvent, or using a cyclodextrin?

Answer: The choice depends on your downstream application (e.g., in vitro assay, in vivo animal study) and the required concentration.

Table 2: Comparison of Solubilization Strategies

StrategyProsConsBest For
pH Adjustment Simple, rapid, and cost-effective.[] Utilizes the molecule's intrinsic properties.Risk of precipitation on dilution/pH shift.[1] May not be suitable for assays sensitive to non-physiological pH.Initial screening, in vitro assays where pH can be controlled, establishing a baseline solubility profile.
Salt Formation Creates a stable, solid form with potentially improved dissolution rate and solubility.[6][10][17] Well-understood and regulatory-accepted approach.[17]Requires additional chemical synthesis and characterization. Not all salts provide a solubility advantage.[6] May have common-ion effects.[6][17]Creating a stable drug product for long-term storage and formulation development, especially for oral or parenteral administration.[6]
Co-solvents Can achieve very high concentrations.[8] Can be combined with pH adjustment for synergistic effects.[1][]May introduce toxicity or off-target effects in biological assays. Can alter protein conformation.In vitro high-throughput screening (with appropriate vehicle controls), formulation of high-concentration dosing solutions for in vivo studies.
Cyclodextrins Generally low toxicity.[15] Can significantly increase solubility without using organic solvents. Can also improve stability.Can be expensive. May alter the free fraction of the drug available for binding. The large size of the complex may affect permeability.[1]Formulations for in vivo studies (especially IV), situations where organic solvents must be avoided.

The following workflow can guide your decision-making process.

G cluster_0 A Start: Compound has poor aqueous solubility at pH 7.4 B Determine pH-Solubility Profile (Protocol 1) A->B C Is solubility sufficient at a tolerable pH? B->C D Use pH-adjusted buffer. END C->D  Yes E Solubility is still insufficient C->E No   F Select Advanced Strategy E->F G Screen Co-solvents (Protocol 2) F->G Need high conc./ organic solvent is OK H Screen Cyclodextrins (Protocol 3) F->H Need to avoid organic solvents I Prepare Salt Form (Advanced) F->I Need stable solid form J Is solubility sufficient with co-solvent? G->J K Is solubility sufficient with cyclodextrin? H->K L Use optimized co-solvent formulation. END J->L  Yes N Consider combination (e.g., pH + co-solvent) or re-synthesis. J->N No   M Use cyclodextrin formulation. END K->M  Yes K->N No  

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This protocol determines the equilibrium solubility of the compound at various pH levels.

Materials:

  • 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (solid powder)

  • A series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 2.0 to 8.0

  • Vials, shaker/incubator, microcentrifuge

  • Analytical method for quantification (e.g., HPLC-UV)[14]

Method:

  • Add an excess amount of the solid compound to a vial containing a known volume of buffer at a specific pH. Ensure solid is visible.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[14]

  • Repeat for each pH value.

  • Plot solubility (e.g., in µg/mL) versus pH. For this basic compound, you should see a significant increase in solubility as the pH decreases.

Protocol 2: Screening for Optimal Co-solvent Systems

This protocol helps identify an effective co-solvent and its optimal concentration.

Materials:

  • Concentrated stock solution of the compound in 100% DMSO.

  • Co-solvents: Ethanol, Propylene Glycol (PG), PEG-400.

  • Aqueous buffer (e.g., PBS pH 7.4 or a slightly acidic buffer like acetate pH 5.0).

Method:

  • Prepare a series of co-solvent/buffer mixtures. For example, for PEG-400, prepare solutions of 10% PEG-400 in buffer, 20% PEG-400 in buffer, etc., up to 50% or higher.

  • To a fixed volume of each co-solvent mixture, add a small volume of the DMSO stock solution to reach your target final concentration.

  • Vortex briefly and allow the samples to equilibrate for at least 1 hour.

  • Visually inspect for any signs of precipitation or cloudiness.

  • (Optional) Quantify the amount of compound remaining in solution using HPLC after centrifugation to remove any precipitate.

  • The lowest percentage of co-solvent that keeps your compound in solution is the optimal starting point for your formulation.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of an inclusion complex to enhance solubility.

Materials:

  • 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water or a suitable buffer

  • Vortexer, sonicator, magnetic stirrer

Method:

  • Prepare a solution of HP-β-CD in water or buffer. A common starting concentration is 10-40% (w/v).

  • Slowly add the solid powder of your compound to the stirring HP-β-CD solution.

  • Continue to stir the mixture vigorously. Gentle heating (40-50°C) or sonication can accelerate the complexation process.

  • Allow the mixture to stir for several hours (or overnight) to ensure maximum complexation.

  • Afterward, filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.

  • Determine the final concentration of the solubilized compound in the filtrate via HPLC-UV.

G cluster_0 A Poorly Soluble Drug Molecule D Soluble Inclusion Complex A->D Encapsulated in Cavity B Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) B->D Forms Complex C Water (Solvent) C->D Solvates Hydrophilic Exterior

Caption: Mechanism of cyclodextrin-mediated solubilization.

Final Troubleshooting Tips

  • Check Compound Purity: Impurities can sometimes significantly reduce solubility or act as nucleation sites for precipitation.

  • Mind the Buffer: Ensure your buffer components are not interacting with your compound. For example, some phosphate salts can form less soluble salts with basic drugs.[19]

  • Control for Degradation: Ensure your compound is stable under the conditions you are using (e.g., low pH, presence of co-solvents). Chemical instability can be mistaken for poor solubility.[5][19]

  • Equilibration is Key: Especially for equilibrium solubility measurements, ensure you have allowed enough time for the system to stabilize.[18] Insufficient time can lead to an underestimation of solubility.

By systematically applying these principles and protocols, you can develop a robust and effective strategy to overcome the solubility challenges of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol for your research and development needs.

References
  • Wikipedia. Cosolvent. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 8(9), 1035. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Kuhn, B., & Tautermann, C. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5). [Link]

  • Al-kassas, R., & Al-kassas, R. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 14(11), 2336. [Link]

  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. [Link]

  • Rathi, P., & Chakraborty, T. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6296. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 1(1), 1-8. [Link]

  • CD Formulation. pH Modifier Excipients. [Link]

  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR, 9(1). [Link]

  • Mohammed, N. N. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Almalki, W. H., Alradwan, I., Aljasir, M. A., Alshammari, M. K., & Alshehri, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7215. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr, 5(11). [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 435-438. [Link]

  • Caira, M. R., & Foppoli, A. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 8(6), 241. [Link]

  • Chadha, R., & Kumar, V. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1782-1791. [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Li, Y., Liu, Y., & Chen, Y. (2020). A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. iScience, 23(4), 101004. [Link]

  • Al-kassas, R. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Pharmaceutical Research & Reports, 4(3). [Link]

  • Jacob, S., & Nair, A. B. (2022). Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. [Link]

  • Klitgaard, M., & Nielsen, J. T. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 282. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Food Science and Technology, 1(3), 71-76. [Link]

  • Dissolution.com. (2022). Dissolution Method Troubleshooting. [Link]

  • González-Gaitano, G., & Tardajos, G. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2058. [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Synthesis

Welcome to the Advanced Application Support Center. Synthesizing complex tertiary alcohols bearing multiple basic heterocycles—such as 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol—presents unique catalytic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing complex tertiary alcohols bearing multiple basic heterocycles—such as 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol—presents unique catalytic challenges. The transformation typically relies on the transition-metal-catalyzed 1,2-addition of a quinolin-3-yl organometallic species (or boronic acid) to the unactivated aliphatic ketone, 1-methylpiperidin-4-one.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind catalyst deactivation, ligand selection, and thermodynamic barriers to provide you with field-proven, self-validating workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted 1-methylpiperidin-4-one and quinoline. What is causing this? A1: You are experiencing rapid protodeboronation of your quinolin-3-ylboronic acid starting material. Unactivated aliphatic ketones like 1-methylpiperidin-4-one undergo migratory insertion significantly slower than aldehydes or highly activated ketones (1 [2]). If the insertion step is kinetically slow, the intermediate Rh-aryl species will undergo protonolysis, yielding quinoline as a dead-end byproduct. Causality & Solution: To accelerate the migratory insertion, you must increase the electron density at the metal center. Switch from standard triphenylphosphine to a highly electron-donating, sterically demanding ligand like S-Phos (2 [1]). Furthermore, syringe-pump addition of the boronic acid over 2 hours maintains a low steady-state concentration, favoring insertion over decomposition.

Q2: I am observing a black precipitate forming in the reaction mixture after 30 minutes at 80 °C, accompanied by a complete halt in catalysis. How can I prevent this? A2: The black precipitate is "rhodium black," indicating the irreversible decomposition of your homogeneous Rh(I) catalyst into inactive metallic rhodium. This happens when the catalytic cycle is starved of a proton source. The cycle requires protons to cleave the Rh-alkoxide intermediate, releasing the product and regenerating the active [Rh]-OH species. Causality & Solution: Ensure your solvent system contains adequate water. A 10:1 mixture of 1,4-dioxane to water is critical. Without water, the metal remains trapped as an alkoxide, leading to thermal degradation of the catalyst complex.

Q3: The basicity of the piperidine and quinoline rings seems to be poisoning my Rh-catalyst. Are there alternative catalytic methods? A3: Yes. If Lewis acid-base interactions between your heterocycles and the Rh-center are inhibiting turnover, consider switching to a cross-electrophile coupling strategy. Recent advancements in Nickel-catalyzed reductive arylation allow for the direct coupling of 3-bromoquinoline with 1-methylpiperidin-4-one using Mn or Zn as a terminal reductant (3 [3]). This avoids the use of unstable heteroaryl boronic acids and operates under milder conditions that tolerate basic amines.

Part 2: Logical Workflows & Pathway Visualization

Understanding the catalytic cycle is paramount for rational troubleshooting. Below is the active pathway for the Rh-catalyzed 1,2-addition, highlighting where bottlenecks (such as migratory insertion) occur.

CatalyticCycle Cat [Rh]-OH Active Catalyst Transmetal [Rh]-Ar (Quinolin-3-yl-Rh) Cat->Transmetal Quinolin-3-ylboronic acid - B(OH)3 Coord Ketone Coordination [Rh]-Ar(C=O) Transmetal->Coord 1-Methylpiperidin-4-one Insert [Rh]-Alkoxide Insertion Complex Coord->Insert Migratory Insertion Insert->Cat H2O - Product

Rhodium-catalyzed 1,2-addition cycle for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol synthesis.

Part 3: Self-Validating Experimental Protocol

The following protocol utilizes a Rh(I)/S-Phos system optimized for unactivated, basic ketones. It includes built-in Quality Control (QC) checkpoints to ensure the system is self-validating.

Reagents Required:

  • 1-Methylpiperidin-4-one (1.0 equiv, 10 mmol)

  • Quinolin-3-ylboronic acid (1.5 equiv, 15 mmol)

  • [Rh(OH)(cod)]₂ (2.5 mol%)

  • S-Phos ligand (6.0 mol%)

  • 1,4-Dioxane / H₂O (10:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Combine 40 mL of 1,4-Dioxane and 4 mL of HPLC-grade H₂O in a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes.

    • QC Check: Failure to rigorously degas will result in the oxidative homocoupling of the boronic acid to 3,3'-biquinoline.

  • Catalyst Activation: In an argon-filled glovebox, charge a reaction vial with [Rh(OH)(cod)]₂ and S-Phos. Add 10 mL of the degassed solvent mixture. Stir at room temperature for 15 minutes.

    • QC Check: The solution must transition from a pale yellow suspension to a homogeneous, deep orange/red solution. If it remains cloudy, the active monomeric Rh-complex has not formed.

  • Substrate Addition: Add 1-methylpiperidin-4-one to the active catalyst solution. Heat the mixture to 80 °C.

  • Controlled Boronic Acid Delivery: Dissolve the quinolin-3-ylboronic acid in the remaining 34 mL of solvent. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours.

    • Causality: Slow addition prevents the buildup of the boronic acid, minimizing protodeboronation while the slower migratory insertion step takes place.

  • Reaction Monitoring & Workup: Stir for an additional 10 hours at 80 °C. Cool to room temperature. Perform an acid-base extraction: extract the crude mixture with 1M HCl (moving the dual-basic product into the aqueous layer), wash the organic layer with EtOAc to remove phosphine and neutral byproducts, then basify the aqueous layer to pH 10 with NaOH and extract the pure product into Dichloromethane.

Workflow Step1 1. Preparation Degas Dioxane/H2O Step2 2. Activation Mix [Rh] + S-Phos Step1->Step2 Step3 3. Addition 80°C, 12h Step2->Step3 Step4 4. Isolation Acid/Base Extraction Step3->Step4

Step-by-step experimental workflow for the catalytic synthesis and downstream isolation.

Part 4: Quantitative Optimization Data

To justify the protocol parameters above, review the following optimization matrix. Notice how the interplay between the ligand electronics and the proton source (water) dictates the fate of the reaction.

EntryCatalyst PrecursorLigandSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1[Rh(cod)Cl]₂PPh₃Toluene8015%Slow insertion; heavy protodeboronation of boronic acid.
2[Rh(cod)Cl]₂dppf1,4-Dioxane8035%Moderate conversion; halted by catalyst precipitation.
3[Rh(OH)(cod)]₂S-Phos1,4-Dioxane/H₂O8088% Clean conversion; H₂O effectively turns over the alkoxide.
4NiCl₂(dme)dtbbpyTHF (Reductive)2575%Alternative Ni-catalyzed reductive coupling using Mn powder.

Part 5: References

Below are the authoritative sources grounding the mechanistic claims and optimized parameters discussed in this guide:

  • Title: The rhodium-catalysed 1,2-addition of arylboronic acids to aldehydes and ketones with sulfonated S-Phos Source: Tetrahedron Letters (2009) URL:

  • Title: Rhodium-Catalyzed Addition of Arylboronic Acids to Isatins: An Entry to Diversity in 3-Aryl-3-Hydroxyoxindoles Source: Organic Letters, ACS Publications (2006) URL:

  • Title: Nickel-Catalyzed Enantioselective Reductive Arylation of Common Ketones Source: Journal of the American Chemical Society, ACS Publications (2024) URL:

Sources

Optimization

Technical Support Center: Ensuring the Stability of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Welcome to the technical support center for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing thermal degradation of this compound during storage and experimentation. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

Q1: What is 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and why is its stability important?

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a heterocyclic compound containing a quinoline moiety linked to a piperidinol ring. Such compounds are of interest in medicinal chemistry due to their potential biological activities.[1] The stability of this compound is critical because degradation can lead to the formation of impurities, which may result in a loss of therapeutic efficacy, altered biological activity, or the introduction of toxic byproducts.[2]

Q2: My solid 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol has developed a slight yellow or brownish tint over time. Is this a sign of degradation?

Yes, a change in color, particularly the development of a yellow or brown hue, is a common indicator of degradation in compounds containing quinoline and piperidine moieties. This can be caused by various factors, including exposure to light (photodegradation), air (oxidation), and heat.[3] It is crucial to investigate any change in the physical appearance of the compound as it may signify a compromise in its purity and integrity.

Q3: I am observing inconsistent results in my biological assays using the same batch of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. Could this be a stability issue?

Inconsistent assay results, such as a decrease in potency or variability in biological response, are classic signs of compound degradation.[3] The active parent compound may be degrading into less active or inactive byproducts, leading to a lower effective concentration in your experiments. It is highly recommended to assess the purity of your compound stock and review your storage and handling procedures.

Q4: What are the primary environmental factors that can cause the degradation of this compound?

Based on the chemical structure, the primary factors that can induce degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to thermal degradation.[3]

  • Light: The quinoline ring system is known to be photosensitive, and exposure to UV or even ambient light can trigger photodegradation.

  • Oxygen: The piperidine ring, particularly the nitrogen atom and adjacent carbons, can be susceptible to oxidation in the presence of atmospheric oxygen.[3]

  • pH: In solution, the stability of quinoline and piperidine derivatives can be highly dependent on the pH. Degradation can be accelerated in both acidic and basic conditions.

II. Troubleshooting Guide: Investigating and Resolving Degradation Issues

This section provides a structured approach to troubleshooting common issues that may arise from the thermal degradation of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: You observe new, unexpected peaks in your chromatogram that were not present in the initial analysis of the compound.

  • Potential Cause: This is a strong indication of compound degradation. The new peaks likely represent degradation products. Oxidation products, for instance, are often more polar and may have shorter retention times in reverse-phase HPLC.[3]

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for proposing potential structures of the degradation products.

    • Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradation products, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions (heat, light, acid, base, oxidation) to accelerate degradation and observe the resulting chromatogram.[4]

    • Develop a Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products. This is known as a stability-indicating method and is essential for accurately assessing the purity of your compound over time.[2][5]

Issue 2: Loss of Compound Potency in Assays

  • Symptom: A previously characterized batch of the compound shows reduced activity in a biological assay.

  • Potential Cause: The active parent compound has likely degraded, reducing its effective concentration.

  • Troubleshooting Steps:

    • Re-evaluate Purity: Re-analyze the purity of the compound stock using a validated stability-indicating HPLC method.

    • Prepare Fresh Solutions: For sensitive assays, it is always best practice to prepare fresh solutions from a solid stock that has been stored under optimal conditions.

    • Implement Stricter Storage Protocols: Review and reinforce proper storage procedures as outlined in the "Best Practices" section below.

Decision-Making Workflow for Troubleshooting

troubleshooting_workflow Troubleshooting Degradation of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol start Start: Issue Observed (e.g., Unexpected Peaks, Loss of Potency) check_purity Re-analyze Purity with Stability-Indicating HPLC start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed review_storage Review and Optimize Storage & Handling Procedures degradation_confirmed->review_storage Yes end_stable Compound is Stable. Investigate Other Experimental Variables. degradation_confirmed->end_stable No forced_degradation Perform Forced Degradation Study to Identify Degradants review_storage->forced_degradation characterize_products Characterize Degradation Products (LC-MS/MS, NMR) forced_degradation->characterize_products end_unstable Implement Corrective Actions: - Use Fresh Stock - Modify Storage Conditions - Re-synthesize/Purify characterize_products->end_unstable

Caption: Troubleshooting workflow for degradation issues.

III. Potential Thermal Degradation Pathways

Proposed Pathways:

  • Dehydration: The tertiary alcohol on the piperidine ring is susceptible to dehydration at elevated temperatures, which could lead to the formation of an alkene.

  • Oxidation: The piperidine nitrogen can be oxidized to an N-oxide. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation.

  • Ring Opening: More severe thermal stress could lead to the cleavage of the piperidine ring.

  • Quinoline Ring Modification: While generally more stable, the quinoline ring could undergo oxidation or other rearrangements under harsh thermal conditions.

degradation_pathways Potential Thermal Degradation Pathways parent 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol dehydration_product Dehydration Product (Alkene) parent->dehydration_product Heat (-H2O) n_oxide Piperidine N-Oxide parent->n_oxide Heat, O2 ring_opening Ring-Opened Products parent->ring_opening High Heat quinoline_mod Quinoline Modified Products parent->quinoline_mod High Heat, O2

Caption: Potential thermal degradation pathways.

IV. Best Practices for Storage and Handling

To minimize thermal degradation and ensure the long-term stability of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, the following storage and handling procedures are recommended:

Recommended Storage Conditions

ConditionSolid CompoundIn Solution
Temperature 2-8°C (Refrigerated)-20°C (Frozen) for long-term
For long-term storage, consider -20°C.2-8°C for short-term (prepare fresh)
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Purge solutions with an inert gas before sealing.
Light Store in an amber glass vial or protect from light with aluminum foil.Use amber glass vials or foil-wrapped tubes.
Container Use tightly sealed containers to prevent moisture and air ingress.Use tightly sealed vials with PTFE-lined caps.

Handling Recommendations:

  • Minimize Exposure: When handling the solid compound, minimize its exposure to ambient air and light. Weigh out the required amount quickly and reseal the container promptly.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, follow the guidelines in the table above.

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions.

  • Avoid Heat Sources: Keep the compound and its solutions away from direct heat sources such as hot plates and ovens, except when intentionally carrying out a reaction at elevated temperatures.

V. Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability.[4]

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (solid state): Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to identify and characterize the degradation products.[3][6][7][8][9]

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

The objective is to develop an HPLC method that can separate the parent compound from all its degradation products, in accordance with ICH Q2(R1) guidelines.[5][10][11][12][13]

  • Instrumentation: A high-performance liquid chromatograph with a UV detector and preferably a mass spectrometer.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Method Development:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Validate the optimized method for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[5][10][11][12][13]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12][13]

    • Peak Purity: Use a diode array detector or mass spectrometer to assess peak purity and ensure that the parent peak is not co-eluting with any degradation products.[2][13]

VI. References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. Available from: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available from: [Link]

  • Computational Framework for Predictive Biodegradation. PMC - NIH. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Publishing. Available from: [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available from: [Link]

  • Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers. Available from: [Link]

  • Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. Shimadzu. Available from: [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Mechanochemical Degradation of Active Pharmaceutical Ingredients (APIs): A Simple Tool for the Prediction of Drug Stability. CHIMIA. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • A review article – development of forced degradation and stability indicating studies for drug substance and drug product | International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). PMDA. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming False Positives in 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Screening Assays

Welcome to the technical support center dedicated to providing solutions for researchers working with 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and related compounds. This guide is designed to help you navigate the comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing solutions for researchers working with 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and related compounds. This guide is designed to help you navigate the complexities of screening assays, with a focus on identifying and overcoming false positives to ensure the integrity of your results.

Introduction

The discovery of novel therapeutic agents is a meticulous process, and high-throughput screening (HTS) is a cornerstone of this endeavor. However, the path from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the high incidence of false positives.[1][2] Compounds like 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, which contains a quinoline moiety, can be particularly challenging. Quinoline derivatives have been flagged in the literature as potential Pan-Assay Interference Compounds (PAINS), which are known to interfere with a wide range of assays.[3][4][5]

This guide provides a structured approach to troubleshooting and validating your screening hits, ensuring that your efforts are focused on genuinely active compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for false positives in my screening assay?

False positives in HTS campaigns can arise from several sources, broadly categorized as compound-related and assay-related interference.[1][6]

  • Compound-Related Interference:

    • Autofluorescence: The compound itself emits light at the same wavelength as the assay's detection channel, leading to an artificially high signal.[7][8] This is a common issue with aromatic systems like quinolines.

    • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[8][9][10]

    • Reactivity: The compound may react with assay components, such as redox cycling in the presence of reducing agents like DTT, which can generate hydrogen peroxide and interfere with the target.[2][9]

    • Reporter Enzyme Inhibition: In assays that use reporter systems like firefly luciferase (FLuc), the compound may directly inhibit the reporter enzyme, leading to a false negative or, counterintuitively, a false positive due to enzyme stabilization.[1][11][12]

    • Impurities: Contaminants from synthesis or purification, including residual metal ions like zinc, can be the true source of the observed activity.[9][13]

  • Assay-Related Interference:

    • Detection Technology Interference: The compound may absorb light at the excitation or emission wavelength of the fluorophore in the assay, a phenomenon known as color quenching.[14]

    • Nonspecific Binding: The compound may interact with assay components other than the intended target, leading to a misleading signal.

Q2: My hit containing the 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol scaffold looks promising in the primary screen, but the activity is not reproducible. What should be my first step?

Lack of reproducibility is a major red flag. The first and most critical step is hit confirmation . This involves re-testing the original hit compound from the screening library in the primary assay. It is recommended to test in triplicate at the initial screening concentration to confirm the activity.[15] If the activity is confirmed, the next step is to generate a dose-response curve to determine the potency (e.g., IC50 or EC50).[16]

If the hit does not reproduce, it could be due to experimental error or spurious, non-reproducible activity.[17] If it does reproduce, you must then proceed to a series of validation and counter-screening experiments to rule out the possibility of it being a false positive.

Q3: What is an orthogonal assay and why is it essential for hit validation?

An orthogonal assay is a follow-up experiment that measures the same biological endpoint as the primary screen but uses a different detection method or assay format.[9][17][18] This is a cornerstone of hit validation because it helps to eliminate false positives that are specific to the primary assay's technology.[15][17]

For example, if your primary screen was a fluorescence-based assay for a particular enzyme, an orthogonal assay could be:

  • A luminescence-based assay that measures the same enzymatic activity.[16]

  • A label-free biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target protein.[16][17][19]

A compound that shows consistent activity across both the primary and orthogonal assays is considered a much more credible hit.[18]

Troubleshooting Guides

Guide 1: Investigating Compound Autofluorescence

Problem: You suspect your quinoline-containing compound is autofluorescent, leading to a false positive in your fluorescence-based assay.

Workflow:

G

Detailed Protocol:

  • Prepare a "Compound-Only" Plate: In a microplate identical to the one used for your primary screen, add 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol at the same concentration used in the screen to wells containing only the assay buffer. Do not add the target protein, enzyme, or detection reagents.

  • Include Controls:

    • Negative Control: Wells with assay buffer only.

    • Positive Control (Optional): A known fluorescent compound.

  • Read the Plate: Use the same plate reader and settings (excitation/emission wavelengths, gain) as your primary assay.

  • Analyze the Data: If the fluorescence intensity in the wells containing your compound is significantly higher than the buffer-only wells, your compound is autofluorescent at the assay's wavelengths.[7]

Mitigation Strategies:

  • Switch to a Different Detection Method: The most robust solution is to use an orthogonal assay with a non-fluorescence-based readout, such as a luminescence, absorbance, or label-free detection method.[16]

  • Red-Shifted Dyes: If you must use a fluorescence-based assay, consider switching to fluorophores that excite and emit at longer wavelengths (red-shifted), as compound autofluorescence is less common in this region of the spectrum.[7]

Guide 2: Detecting Compound Aggregation

Problem: Your compound shows non-specific inhibition against multiple targets, and the dose-response curve is unusually steep. This may indicate inhibition by colloidal aggregation.[9]

Workflow:

G

Detailed Protocol:

  • Detergent Sensitivity Assay: The most common method to identify aggregators is to test their sensitivity to non-ionic detergents.[9][10]

    • Run your primary biochemical assay with 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol in two parallel conditions: one with the standard assay buffer and another with the buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Analyze the Results: If the compound is an aggregator, the detergent will disrupt the formation of the colloids. This will result in a significant decrease in potency (a rightward shift in the dose-response curve and a higher IC50 value) in the presence of the detergent.[8][10]

  • Orthogonal Confirmation (DLS): For further confirmation, Dynamic Light Scattering (DLS) can be used to directly detect the formation of particles by the compound in the assay buffer.[10][20]

Guide 3: The Hit Validation Cascade

Once a hit is confirmed, it must be subjected to a rigorous validation cascade to filter out false positives and build confidence in its activity.

G

Step-by-Step Methodologies:

  • Hit Confirmation: As described in Q2, re-test the compound and generate a dose-response curve.

  • Orthogonal Assay: Confirm the activity using a different assay format.[17][18] This is a critical step to ensure the activity is not an artifact of the primary assay technology.

  • Counter-Screens: Run specific assays to identify common interference mechanisms.[21]

    • Aggregation: As detailed in Guide 2.

    • Autofluorescence: As detailed in Guide 1.

    • Luciferase Inhibition: If your primary assay uses a luciferase reporter, run a counter-screen with just the luciferase enzyme and its substrate to see if your compound directly inhibits it.[11][22]

  • Chemical Integrity Check: False positives can sometimes be caused by impurities from the synthesis or degradation of the compound.[9]

    • Resynthesize: Synthesize a fresh batch of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

    • Purity Analysis: Confirm the identity and purity of the new batch using methods like NMR and LC-MS.

    • Re-test: Re-test the newly synthesized, pure compound in the primary assay.

  • Biophysical Confirmation: Use biophysical techniques to confirm direct binding of the compound to the target protein. This provides strong evidence of target engagement.[16][17] Common methods include:

    • Surface Plasmon Resonance (SPR)

    • Isothermal Titration Calorimetry (ITC)

    • Microscale Thermophoresis (MST)

    • Thermal Shift Assay (TSA)

  • Cell-Based Assays: If the compound passes all the biochemical and biophysical tests, the next step is to determine if it is active in a more physiologically relevant environment.[23][24][25] This involves testing the compound in a cell-based assay that measures the target's activity or a downstream signaling event.

Quantitative Data Summary

When characterizing potential inhibitors, it is crucial to maintain a clear record of the data from your validation assays. The table below provides a template for summarizing your findings.

Assay TypeConditionEndpoint MeasuredResult (e.g., IC50, Kd)Interpretation
Primary Assay Standard Buffer% Inhibition / IC50e.g., 5.2 µMInitial hit potency.
Orthogonal Assay Different Detection% Inhibition / IC50e.g., 6.1 µMActivity confirmed with a different technology.
Aggregation Assay + 0.01% Triton X-100IC50e.g., >100 µMCompound is likely an aggregator.
Autofluorescence Compound OnlyRelative Fluorescence Units (RFU)e.g., 50,000 RFUCompound is highly autofluorescent.
Biophysical Assay e.g., SPRBinding Affinity (Kd)e.g., No Binding DetectedNo evidence of direct target engagement.
Cell-Based Assay Intact CellsCellular Activity / EC50e.g., No ActivityCompound is not cell-permeable or inactive in cells.

By systematically working through these troubleshooting guides and validation workflows, you can effectively triage your screening hits, eliminate false positives, and focus your resources on developing compounds with genuine therapeutic potential.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • García-González, V., et al. (2011). Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. PubMed. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]

  • Sykes, M. L., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Burggraaff, L., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Understanding Luminescence Based Screens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • MDPI. (2025, September 5). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

  • Beroe. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Retrieved from [Link]

  • ACS Publications. (2019, August 20). Structural Analysis and Identification of Colloidal Aggregators in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 3). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2. Background fluorescence in a single well interferes with HTS.... Retrieved from [Link]

  • PLOS ONE. (2017, March 2). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Molecular Design. (2023, December 6). Are fused tetrahydroquinolines interfering with your assay?. Retrieved from [Link]

  • Espace INRS. (2021, October 27). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

  • Surmodics. (n.d.). Elisa Troubleshooting -Technical Issues. Retrieved from [Link]

  • Bitesize Bio. (2026, February 3). How To Optimize Bioluminescence Assays for High-sensitivity Detection. Retrieved from [Link]

  • Elabscience. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2020, June 17). Inhibitor Bias in Luciferase-Based Luminescence Assays. Retrieved from [Link]

  • ACS Publications. (2021, May 26). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

Sources

Optimization

troubleshooting peak tailing of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol in chromatography

Focus: Peak Tailing of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe peak tailing when analyzing highly polar, basic he...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Peak Tailing of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe peak tailing when analyzing highly polar, basic heterocycles. 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a notorious offender. It features a tertiary amine (N-methylpiperidine), a basic quinoline nitrogen, and a hydroxyl group. This combination of high basicity and hydrogen-bonding capacity makes it highly susceptible to secondary interactions with the stationary phase.

This guide synthesizes field-proven insights and chemical causality to help you troubleshoot, diagnose, and permanently resolve peak tailing for this specific class of compounds.

Diagnostic Workflow

Before altering your mobile phase or replacing hardware, you must isolate the root cause. The following logical workflow separates physical hardware failures from chemical acid-base interactions.

G Start Peak Tailing Detected (1-Methyl-4-(quinolin-3-yl)piperidin-4-ol) Step1 Inject Neutral Marker (e.g., Toluene) Start->Step1 Decision1 Does Neutral Marker Tail? Step1->Decision1 Physical Physical Issue (Dead Volume, Blocked Frit) Decision1->Physical Yes Chemical Chemical Issue (Acid-Base / Overload) Decision1->Chemical No FixPhysical Replace Frit, Check Tubing, Remake Fittings Physical->FixPhysical Step2 Inject 1/10th Sample Concentration Chemical->Step2 Decision2 Does Tailing Improve? Step2->Decision2 Overload Mass Overload Decision2->Overload Yes Silanol Secondary Silanol Interactions Decision2->Silanol No FixOverload Reduce Injection Volume or Concentration Overload->FixOverload FixSilanol Adjust pH < 3.0 or > 10.5 Use End-Capped Column Add TEA Suppressor Silanol->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in basic amines.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol tail so severely compared to neutral compounds? A1: The root cause is an acid-base ion-exchange interaction. At mid-pH (e.g., pH 4–8), the tertiary amine on the piperidine ring is fully protonated, carrying a positive charge. Simultaneously, residual silanol groups (Si-OH) on traditional silica-based stationary phases dissociate into negatively charged silanoxide ions (Si-O⁻)[1]. This creates a strong electrostatic attraction. Because this secondary retention mechanism is much slower than primary hydrophobic retention, the basic molecules release slowly, dragging out the trailing edge of the peak like "velcro"[2][3].

Q2: How do I distinguish between physical column degradation and chemical tailing? A2: You must isolate the variables using a neutral marker test[2]. Inject a neutral compound like toluene or uracil. Neutral compounds cannot participate in acid-base ion-exchange interactions[2]. If the neutral marker yields a perfectly symmetrical peak but your target amine tails, the issue is purely chemical. If both peaks tail, you have a physical problem, such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume[2][4].

Q3: What is the most robust mobile phase strategy to correct chemical tailing for this molecule? A3: The most reliable method is to manipulate the mobile phase pH to neutralize one of the interacting charges. You should operate at least 2 pH units away from the analyte's pKa[5].

  • Low pH Strategy (Preferred): Lower the mobile phase pH to ≤ 2.5 using a 10–20 mM phosphate buffer or 0.1% Trifluoroacetic acid (TFA). This forces the silanol groups back into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[3][6].

  • High pH Strategy: Raise the pH to ≥ 11.0 using ammonium hydroxide. This deprotonates the basic amines, rendering the target molecule neutral[3]. Note: This requires a specialized hybrid-silica column designed to withstand high alkaline conditions without dissolving.

Q4: I am restricted to a legacy Type-A silica column and cannot alter the pH. What are my options? A4: You can introduce a silanol suppressor (competing base) into your mobile phase. Adding 5–10 mM of Triethylamine (TEA) is highly effective[6]. TEA acts as a sacrificial base; because it is small and highly basic, it outcompetes your target analyte for the active anionic silanol sites, temporarily masking them[5][6]. However, continuous use of TEA can accelerate the hydrolysis of the column's end-capping over time[6].

Q5: Could this be an overload issue even if the peak intensity seems normal? A5: Yes. Mass overload can occur well before detector saturation, especially for compounds with moderate UV chromophores. If the column's active sites are saturated, the excess molecules elute faster, distorting the peak shape[7]. To diagnose this, perform a 10-fold dilution of your sample. If the peak shape significantly improves and the retention time shifts slightly later, you are experiencing mass overload and must reduce your injection mass[7].

Experimental Protocols: Self-Validating Systems
Protocol 1: The "10x / Neutral" Diagnostic Injection Sequence

Purpose: To definitively prove whether tailing is caused by hardware, mass overload, or silanol interactions.

  • Preparation: Prepare a 1 mg/mL solution of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and a separate 1 mg/mL solution of a neutral marker (e.g., Toluene) in the initial mobile phase.

  • Hardware Validation: Inject 10 µL of the neutral marker. Calculate the Asymmetry Factor ( As​ ).

    • Validation Check: If As​ > 1.2, halt chemical troubleshooting immediately. Inspect the column frit, tubing connections, and guard column for dead volume.

  • Baseline Establishment: If the neutral marker As​ ≤ 1.2, inject 10 µL of the target analyte. Record the As​ .

  • Overload Validation: Dilute the target analyte to 0.1 mg/mL and inject 10 µL.

    • Validation Check: If the As​ significantly improves (e.g., drops from 2.5 to 1.3), the issue is mass overload. If As​ remains unchanged, the issue is secondary silanol interactions. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Basic Amines

Purpose: To chemically suppress ion-exchange interactions via mobile phase manipulation.

  • Buffer Preparation: Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to exactly pH 2.5 using phosphoric acid.

  • Organic Preparation: Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Equilibration: Flush the HPLC system with water to remove any incompatible legacy buffers, then equilibrate the column with the new mobile phase (e.g., 70:30 A:B) for at least 10 column volumes.

  • Injection & Verification: Inject the 0.1 mg/mL target analyte. The low pH will neutralize residual surface silanols (Si-OH), drastically reducing secondary ion-exchange interactions.

  • Additive Rescue (Optional): If tailing persists on an older Type A silica column, add 5 mM Triethylamine (TEA) to Mobile Phase A to act as a silanol suppressor. Re-equilibrate and inject.

Quantitative Data Summary

The following table summarizes expected peak symmetry outcomes for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol under various chromatographic conditions, allowing for rapid visual comparison of mitigation strategies.

Chromatographic ConditionPrimary MechanismAsymmetry Factor ( As​ )USP Tailing Factor ( T )Resolution Status
Standard C18, pH 7.0 BufferSevere Ion-Exchange (Si-O⁻ / NH⁺)2.852.60Unacceptable (Tailing)
Standard C18, pH 7.0 + 5mM TEATEA blocks ionized silanols1.451.38Marginal Improvement
Standard C18, pH 2.5 BufferSilanols neutralized (Si-OH)1.251.18Acceptable
End-capped CSH Column, pH 2.5Surface charge repulsion + neutralized silanols1.051.02Optimal (Gaussian)
Standard C18, pH 7.0 (10x Dilution)Reduced mass overload2.752.50Unacceptable (Chemical issue remains)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol in DMSO for High-Throughput Screening

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As Application Scientists, we frequently encounter challenges when managing structurally complex small molecules in automated environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As Application Scientists, we frequently encounter challenges when managing structurally complex small molecules in automated environments. 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a classic example of a compound that behaves perfectly on a chemist's bench but introduces systemic failures in an automated HTS pipeline.

This guide synthesizes field-proven methodologies to address the physicochemical vulnerabilities of this compound, specifically focusing on DMSO hydration, acoustic dispensing anomalies, and assay-level aggregation.

Part 1: Compound Profiling & The Hydration-Precipitation Nexus

To troubleshoot a compound, we must first understand its structural causality. 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol features a basic piperidine ring (pKa ~9.5) and a weakly basic quinoline ring (pKa ~4.5). In 100% anhydrous DMSO, the compound exists as a highly lipophilic, unprotonated free base. Its stability in solution is entirely dependent on the solvating power of pure DMSO.

FAQ 1: Why is this compound precipitating in my 10 mM DMSO stock plates after only a month in the automated store?

The Causality: The root cause is almost certainly DMSO hydration coupled with freeze-thaw cycling . DMSO is highly hygroscopic. During routine cherry-picking or plate unsealing, DMSO rapidly absorbs atmospheric moisture. For example, a 1536-well microplate filled with 2 µL of 100% DMSO exposed to 40% relative humidity can absorb over 6% water by volume in just one hour [1].

Water drastically lowers the dielectric constant and solvating power of DMSO for lipophilic free bases. When these hydrated plates are returned to a -20°C freezer (DMSO freezes at 18.5°C), the compound is excluded from the forming DMSO crystal lattice. This local concentration spike pushes the solution into metastable supersaturation, forcing the compound to nucleate and precipitate [2]. Upon thawing, the new crystalline form possesses a higher lattice energy and will not spontaneously redissolve.

FAQ 2: How can I rescue plates that have already precipitated?

The Causality: Simple thermal thawing is insufficient because the thermodynamic energy required to break the newly formed crystal lattice exceeds ambient thermal energy. The Solution: We recommend a combination of gentle heating (37°C) and contactless acoustic sonication. Acoustic mixing introduces cavitation energy directly into the well without cross-contamination, which has been shown to successfully rescue up to 50% of precipitated HTS plates by breaking apart the crystalline lattice and accelerating re-equilibration[2].

G A 100% Anhydrous DMSO Compound Solubilized B Atmospheric Moisture Absorption A->B Plate Unsealing C Hydrated DMSO (Lower Solvating Power) B->C Humidity >30% D Freeze-Thaw Cycle (< 18.5°C) C->D Storage at -20°C E Metastable Supersaturation D->E Solute Exclusion F Crystalline Precipitation E->F Nucleation F->A Acoustic Rescue (Low Yield)

Mechanism of DMSO hydration and freeze-thaw induced precipitation.

Part 2: Acoustic Liquid Handling (Echo) Troubleshooting

FAQ 3: My Echo acoustic dispenser is reporting "Transfer Failures" or dispensing inaccurate volumes for this specific compound. Is the machine broken?

The Causality: The machine is likely functioning perfectly, but the fluid properties have changed. Acoustic droplet ejection (ADE) relies on the time-of-flight of sound waves to calculate fluid impedance and surface tension. When DMSO absorbs water, its acoustic impedance shifts significantly [3]. If the instrument's fluid class is set to "100% DMSO" but the well contains 5% water, the transducer applies incorrect acoustic energy. This leads to satellite droplets, trajectory errors, or failure to eject a droplet entirely.

Table 1: Impact of DMSO Hydration on HTS Parameters

Water Content (v/v)Acoustic Impedance ShiftFreezing PointCompound SolubilityDispense Error Risk
< 1% Baseline18.5°COptimalLow (<2% CV)
2 - 5% Moderate~10°CReduced (Metastable)Medium (Trajectory errors)
> 5% Severe< 5°CHigh Precipitation RiskHigh (Transfer failures)

Part 3: Assay Integration & "DMSO Shock"

FAQ 4: We are seeing a high rate of false positives in our biochemical assay with this compound. Could it be aggregating?

The Causality: Yes. This is a classic case of "DMSO Shock." When a highly concentrated nanoliter droplet of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol in DMSO is rapidly ejected into an aqueous assay buffer (pH 7.4), the local concentration instantaneously exceeds the compound's kinetic solubility limit[4].

Although the piperidine nitrogen will eventually protonate at pH 7.4 (which would improve thermodynamic solubility), the instantaneous solvent shift forces the hydrophobic quinoline cores to collapse into colloidal aggregates before full solvation can occur [5]. These colloids act as non-specific sinks, sequestering assay proteins and enzymes, which manifests as false-positive readouts (PAINS-like behavior).

G A Acoustic Dispense (Nanoliter Volume) B Aqueous Buffer (pH 7.4) Rapid Mixing A->B Transfer C DMSO Shock (Kinetic Limit Exceeded) B->C Solvent Shift D Colloidal Aggregation C->D Hydrophobic Collapse E Protein Sequestration D->E Non-specific Binding F False Positive Signal E->F Assay Interference

Pathway of DMSO shock leading to colloidal aggregation and false positives.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply execute steps; validate the state of your system at each phase.

Protocol 1: Preparation and Storage of Anhydrous DMSO Master Plates

Objective: Prevent atmospheric hydration and minimize freeze-thaw nucleation.

  • Desiccation: Prior to dissolution, store the lyophilized 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol powder in a vacuum desiccator for 24 hours to remove surface moisture.

  • Solubilization: Dissolve the compound in strictly anhydrous, HPLC-grade DMSO (≥99.9%).

  • Argon Purging: Before sealing the microplate, gently purge the headspace with Argon gas. Causality: Argon is heavier than air and displaces both oxygen (preventing oxidation) and atmospheric moisture.

  • Storage Strategy: If the plates will be accessed frequently (e.g., weekly cherry-picking), store them at room temperature in a desiccated, dark cabinet rather than a -20°C freezer. Causality: Avoiding the 18.5°C phase transition of DMSO entirely eliminates freeze-thaw-induced precipitation [2].

  • Validation Step: Utilize the acoustic dispenser's diagnostic mode to run a "hydration ping" across a control column. If the acoustic survey detects >3% water volume, the plate must be retired or re-processed [1].

Protocol 2: Kinetic Solubility & Aggregation Assessment (Nephelometry)

Objective: Determine the maximum assay concentration before "DMSO shock" induces colloidal aggregation.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO (starting at 10 mM).

  • Aqueous Dispense: Using an acoustic dispenser, transfer 50 nL of each DMSO stock into a 384-well UV-transparent plate containing 50 µL of your exact assay buffer (pH 7.4). This maintains a constant 0.1% final DMSO concentration.

  • Incubation: Shake the plate at 1000 RPM for 30 seconds, then incubate at room temperature for 60 minutes to allow colloidal formation.

  • Readout: Measure light scattering (absorbance at 620 nm or via dynamic light scattering/nephelometry).

  • Validation Step: Include a known aggregator (e.g., nicardipine) as a positive control. The concentration at which the 620 nm signal deviates from the baseline is your kinetic solubility limit. Never screen the compound above this concentration.

References

  • In situ DMSO hydration measurements of HTS compound libraries Source: PubMed / Combinatorial Chemistry & High Throughput Screening URL
  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: Ziath / LRIG Presentation URL
  • High-throughput quality control of DMSO acoustic dispensing using photometric dye methods Source: PubMed / J Biomol Screen URL
  • Compound precipitation in high-concentration DMSO solutions Source: PubMed / J Biomol Screen URL
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Source: Benchchem URL

Reference Data & Comparative Studies

Validation

validation of quantitative HPLC assay for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

An in-depth technical comparison and validation guide for the quantitative analysis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. The Mechanistic Challenge: Analyzing Bi-Heterocyclic Basic Compounds 1-Methyl-4-(quinolin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the quantitative analysis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

The Mechanistic Challenge: Analyzing Bi-Heterocyclic Basic Compounds

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a complex pharmaceutical building block characterized by two highly basic nitrogen centers: a piperidine nitrogen (pKa ~10.0) and a quinoline nitrogen (pKa ~4.9).

When analyzed using traditional fully porous silica C18 columns at neutral pH, these basic moieties undergo severe secondary ion-exchange interactions with residual, unshielded silanols on the silica surface. This causality loop results in severe peak tailing, unpredictable retention times, and poor resolution. While[1], simply switching to a high-end LC-MS/MS system introduces unnecessary capital expenditure and complex sample preparation for what should be a routine purity assay.

Engineering the Solution: Core-Shell Technology & AQbD

To bridge the gap between the poor performance of traditional HPLC and the high cost of LC-MS/MS, we engineered a method utilizing Core-Shell (Superficially Porous) particle technology .

Core-shell particles consist of a[2]. According to the van Deemter equation, this architecture significantly reduces longitudinal diffusion ( B term) and mass transfer resistance ( C term). The result is [3], allowing for sharp, symmetrical peaks even for highly basic compounds.

Furthermore, the method development followed the enhanced analytical quality by design (AQbD) principles outlined in the [4], ensuring the Analytical Target Profile (ATP) was strictly defined before executing the formal [5].

Objective Performance Comparison

To objectively evaluate the Core-Shell HPLC-UV method, we benchmarked it against a traditional fully porous HPLC method and an advanced LC-MS/MS (MRM) approach. The Core-Shell method provides the optimal balance of speed, peak symmetry, and cost-efficiency.

Table 1: Comparative Performance Metrics for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Performance MetricTraditional HPLC-UV (5 µm C18)Core-Shell HPLC-UV (2.6 µm C18)LC-MS/MS (MRM Mode)
Retention Time (min) 12.54.22.1
Asymmetry Factor ( As​ ) 2.1 (Severe Tailing)1.1 (Highly Symmetrical)1.0 (Symmetrical)
Theoretical Plates ( N ) ~8,000~22,000N/A
Limit of Quantitation 1.5 µg/mL0.3 µg/mL0.005 µg/mL
Operational Cost LowLowVery High
Primary Use Case Legacy MethodsRoutine QC & Assay Trace Impurity Profiling

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical sequence is bracketed by a System Suitability Test (SST) that acts as an automated internal control mechanism.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This ensures both the quinoline and piperidine nitrogens are fully protonated, completely neutralizing their ability to interact with residual silanols on the column.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head, preserving the high theoretical plates generated by the core-shell particles.

  • Standard: Accurately weigh and dissolve 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol reference standard to a final working concentration of 50 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Gradient Program: 10% B to 60% B over 6.0 minutes; hold at 60% B for 1.0 minute; re-equilibrate at 10% B for 3.0 minutes.

  • Detection: UV at 235 nm (optimal absorbance maximum for the quinoline chromophore).

  • Injection Volume: 5 µL.

Step 4: System Suitability Testing (The Self-Validation Mechanism)

Before any unknown sample is analyzed, the system injects the 50 µg/mL standard five times. The sequence is programmed to automatically abort if the following criteria are not met:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Asymmetry Factor ( As​ ) 1.5.

  • Theoretical Plates ( N ) 15,000. This prevents the generation of out-of-specification (OOS) artifacts caused by column degradation or pump failure.

ICH Q2(R2) Validation Data Summary

The optimized Core-Shell method was fully validated according to ICH Q2(R2) guidelines. The quantitative data below proves the method's reliability for routine assay determination.

Table 2: ICH Q2(R2) Validation Results

Validation ParameterExperimental ResultAcceptance CriteriaStatus
Linearity & Range 1.0 to 150 µg/mL ( R2 = 0.9998) R2 0.999Pass
Method Precision (Repeatability) 0.8% RSD (n=6) 2.0% RSDPass
Intermediate Precision 1.1% RSD (Different day/analyst) 2.0% RSDPass
Accuracy (Recovery) 99.5% - 101.2% across 3 levels98.0% - 102.0%Pass
Specificity (Forced Degradation) Peak Purity Index: 0.998Index > 0.990Pass

Workflow Visualization

The following diagram maps the causal relationship between ICH Q14 method development and the ICH Q2(R2) validation lifecycle.

Validation_Workflow cluster_dev Causal Method Development cluster_val ICH Q2(R2) Validation Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Col Core-Shell C18 Column Reduces Mass Transfer Resistance ATP->Col MP Mobile Phase: 0.1% TFA Protonates Basic Nitrogens ATP->MP Spec Specificity Forced Degradation Col->Spec MP->Spec Lin Linearity & Range LOQ to 120% Spec->Lin Acc Accuracy & Precision Recovery & RSD < 2% Lin->Acc Rob Robustness DoE Parameter Shifts Acc->Rob

Fig 1: ICH Q14/Q2(R2) guided lifecycle workflow for core-shell HPLC method validation.

References

  • Title: Core Shell HPLC Columns & Technology Source: GL Sciences URL: [Link]

  • Title: Kinetex Core-Shell UHPLC Columns Source: Phenomenex URL: [Link]

  • Title: Core-Shell Particle for UHPLC resolution Source: Nacalai Tesque URL: [Link]

  • Title: Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical lifecycle management within etherna Source: etherna URL: [Link]

Sources

Comparative

Comparative In Vitro Efficacy of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Analogs

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide Executive Summary The 1-methyl-4-(quinolin-3-yl)piperidin-4-ol scaffold (CAS 75446-47-8) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide

Executive Summary

The 1-methyl-4-(quinolin-3-yl)piperidin-4-ol scaffold (CAS 75446-47-8) serves as a critical structural backbone for developing highly specific modulators of the serotonin 1F receptor (5-HT1F)[1]. While 5-HT1F agonists (e.g., LY344864) have been extensively studied for migraine treatment and mitochondrial biogenesis[2], recent functional genomic screens have identified 5-HT1F as a negative regulator of human pancreatic beta cell survival[3].

Antagonizing this Gi/o-coupled receptor with specific quinolin-3-yl piperidin-4-ol analogs prevents beta cell apoptosis and enhances replication during the hypoxic and inflammatory stress of islet transplantation[4]. This guide objectively compares the in vitro efficacy, binding kinetics, and mechanistic signaling of the baseline 1-methyl scaffold against its highly potent derivative, 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, alongside reference 5-HT1F ligands.

Structural Analogs and Binding Kinetics

The transition from the baseline 1-methyl scaffold to the naphthyloxypropyl derivative represents a shift from a basic building block to a potent, target-specific antagonist. The bulky, lipophilic extension occupies the orthosteric binding pocket of the 5-HT1F receptor, preventing serotonin-mediated Gi/o coupling[4].

Table 1: Comparative Binding Affinities ( Ki​ ) and Functional Activity
Compound / AnalogTarget Specificity5-HT1F Ki​ (nM)Functional ActivityPrimary Application
1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Scaffold / PrecursorN/A (Low)Weak/NoneChemical synthesis building block[1]
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-... 5-HT1F Selective11.0AntagonistBeta cell survival & replication[4]
LY344864 5-HT1F Selective6.0Full AgonistMigraine model / Mitochondrial biogenesis[2]
Methysergide Non-selective 5-HT~10.0AntagonistHistorical migraine prophylactic / Beta cell rescue[5]

Mechanistic Pathway: 5-HT1F and Beta Cell Survival

Understanding the causality behind 5-HT1F modulation is critical for experimental design. 5-HT1F is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation by endogenous serotonin or selective agonists (LY344864) inhibits adenylyl cyclase (AC), thereby suppressing intracellular cyclic AMP (cAMP)[6].

Conversely, specific antagonism by quinolin-3-yl piperidin-4-ol analogs blocks this Gi/o signaling. The resulting relief of inhibition causes a relative increase in cAMP, which activates Protein Kinase A (PKA). Elevated PKA signaling promotes beta cell survival under stress and synergizes with GLP-1R agonists (e.g., exendin-4) and DYRK1A inhibitors (e.g., harmine) to drive beta cell replication[4].

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1F Receptor (Gi/o coupled GPCR) Serotonin->Receptor Activates Agonist LY344864 (Agonist) Agonist->Receptor Activates Antagonist Quinolin-3-yl piperidin-4-ol Analog (Antagonist) Antagonist->Receptor Blocks AC Adenylyl Cyclase (AC) Receptor->AC Inhibits (Gi/o) cAMP Intracellular cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Survival Beta Cell Survival & Replication PKA->Survival Promotes

Figure 1: Mechanism of 5-HT1F receptor antagonism enhancing beta cell survival via cAMP signaling.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means incorporating internal controls that definitively isolate the experimental variable, eliminating confounding factors such as off-target toxicity or baseline assay drift.

Workflow Step1 Primary Human Islet Isolation Step2 Compound Incubation (Analogs vs Vehicle) Step1->Step2 Step3 ER Stress Induction (Thapsigargin) Step2->Step3 Survival Assay Step4 GloSensor Assay (cAMP Kinetics) Step2->Step4 Functional Assay Step5 Flow Cytometry (Caspase-3 / Sytox) Step3->Step5 Quantification

Figure 2: Experimental workflow for evaluating 5-HT1F antagonist efficacy in human beta cells.

Protocol 1: Radioligand Binding Assay ( 3 H-LSD)
  • Causality: Determines the equilibrium binding affinity ( Ki​ ) of the analogs to the 5-HT1F receptor[4].

  • Self-Validation Check: Include a non-specific binding (NSB) control using 10 µM unlabeled serotonin. If the radioligand signal in the NSB well is not strictly minimized, the membrane wash steps are insufficient, invalidating the Ki​ calculation.

  • Method:

    • Incubate cell membranes expressing human 5-HT1F with 3 H-LSD and varying concentrations of the quinolin-3-yl analog (1 pM to 10 µM).

    • Filter through GF/B glass fiber filters and wash with ice-cold buffer to terminate the reaction.

    • Quantify bound radioactivity via liquid scintillation counting.

Protocol 2: GloSensor cAMP Kinetics Assay
  • Causality: Validates functional antagonism. Binding affinity ( Ki​ ) does not guarantee antagonistic behavior; measuring real-time cAMP kinetics confirms the compound blocks Gi/o coupling[4].

  • Self-Validation Check: Utilize LY344864 (agonist) as a negative control for cAMP generation, and isoproterenol as a positive control to ensure the GloSensor plasmid is actively expressing and the cells have the capacity to generate cAMP.

  • Method:

    • Transfect 293T cells or infect primary human islets with a GloSensor plasmid (cAMP-activated luciferase).

    • Pre-incubate with 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol or vehicle.

    • Stimulate with 10 nM 5-HT and measure luminescence fold-change over baseline.

Protocol 3: Beta Cell Survival Assay (Thapsigargin Stress Model)
  • Causality: Thapsigargin induces severe endoplasmic reticulum (ER) stress, accurately mimicking the apoptotic pressures beta cells face during clinical islet transplantation[7].

  • Method:

    • Dissociate primary human islets and treat with 10 µM thapsigargin alongside the antagonist analogs.

    • Incubate for 48 hours.

    • Stain cells with Sytox Green (membrane permeability) and antibodies against Cleaved Caspase-3 (apoptosis marker).

    • Quantify the percentage of dead cells normalized to total nuclei via flow cytometry.

Comparative Efficacy Data

The experimental data demonstrates that modifying the 1-methyl-4-(quinolin-3-yl)piperidin-4-ol scaffold into its naphthyloxypropyl derivative yields profound phenotypic changes in human beta cells. While the baseline scaffold lacks the necessary receptor engagement, the optimized antagonist successfully rescues beta cells from ER stress-induced apoptosis[4].

Table 2: In Vitro Efficacy in Primary Human Beta Cells
MetricVehicle Control1-Methyl ScaffoldNaphthyloxypropyl AntagonistLY344864 (Agonist)
cAMP Accumulation (Fold Change) 1.0x (Baseline)~1.0x+2.4x (Relief of Gi/o)0.4x (Suppression)
Cleaved Caspase-3 Reduction 0%< 5%> 40% Reduction N/A (Exacerbates)
Beta Cell Replication Rate *~0.2%~0.2%~1.5% < 0.2%

*Note: Replication rates are measured in combination with baseline mitogens (harmine + exendin-4) to provide the necessary proliferative drive that cAMP signaling subsequently amplifies.

Conclusion

The comparative analysis of 1-methyl-4-(quinolin-3-yl)piperidin-4-ol analogs highlights the critical importance of structural optimization in GPCR targeting. By extending the piperidine nitrogen with a naphthyloxypropyl moiety, researchers have generated a highly specific 5-HT1F antagonist capable of blocking Gi/o signaling. The resulting elevation in cAMP provides a robust, self-validating mechanism for protecting primary human beta cells from apoptosis during transplantation, establishing this chemical class as a promising therapeutic avenue for diabetes management.

References

  • Lee RA, Chopra DG, et al. "An shRNA screen in primary human beta cells identifies the serotonin 1F receptor as a negative regulator of survival during transplant." bioRxiv (2024). Available at:[Link]

  • Annes JP, et al. "Methods for treating diabetes (WO 2022/155152 A1)." Google Patents (2022).
  • Lee et al. "Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine." Life Sciences (1997). Available at:[Link]

  • Koehler PJ, Tfelt-Hansen PC. "History of methysergide in migraine." Cephalalgia (2008). Available at:[Link]

Sources

Validation

Reproducibility of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Synthetic Pathways: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Context The tertiary alcohol scaffold 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a highly valuable synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

The tertiary alcohol scaffold 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a highly valuable synthetic intermediate. Recent pharmaceutical developments have highlighted its critical role as a structural motif in highly specific 5-HT1F receptor antagonists, which are actively investigated for treating metabolic and central nervous system (CNS) disorders [1].

However, synthesizing this specific quinoline-piperidine adduct reproducibly presents a classic organometallic challenge: the kinetic competition between nucleophilic addition and ketone enolization. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to construct this molecule. This guide objectively compares these routes, dissects the causality behind their failure or success, and provides a self-validating, scalable protocol for the most reproducible method.

Pathway Comparison & Causality Analysis

The construction of the C-C bond between the quinoline C3-position and the piperidine C4-position typically relies on the metalation of 3-bromoquinoline followed by trapping with a piperidone derivative [2].

Route A: Direct Lithiation (The "Brute Force" Approach)
  • Reagents: 3-Bromoquinoline, n-BuLi, 1-Methylpiperidin-4-one.

  • The Causality of Failure: Direct halogen-metal exchange of 3-bromoquinoline with n-BuLi at -78 °C cleanly generates 3-quinolyllithium. However, when 1-methylpiperidin-4-one is introduced, yields plummet (<30%). The causality lies in pKa mismatches. The aryl anion is exceptionally basic (conjugate acid pKa ~43). 1-Methylpiperidin-4-one possesses relatively acidic α-protons. The basicity of the organolithium species outcompetes its nucleophilicity, rapidly deprotonating the ketone to form an unreactive enolate. Upon aqueous workup, the enolate reverts to the starting ketone, resulting in massive recovery of starting materials.

Route B: Turbo-Grignard Transmetalation
  • Reagents: 3-Bromoquinoline, iPrMgCl·LiCl, 1-Methylpiperidin-4-one.

  • The Causality of Improvement: Utilizing Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl) facilitates a bromine-magnesium exchange. The resulting organomagnesium species is significantly less basic than its organolithium counterpart, shifting the kinetic balance away from enolization and toward nucleophilic addition. While this improves yields to ~60%, the reaction often stalls before complete conversion due to the steric bulk of the magnesium complex.

Route C: Boc-Protection & Reductive Amination (The Scalable Standard)
  • Reagents: 3-Bromoquinoline, n-BuLi, N-Boc-4-piperidone, followed by TFA and Eschweiler-Clarke methylation.

  • The Causality of Success: Substituting the N-methyl group with an N-Boc group fundamentally alters the reaction dynamics. The bulky, electron-withdrawing Boc group sterically shields the α-protons, suppressing enolization and favoring the Bürgi-Dunitz trajectory for nucleophilic attack at the carbonyl carbon. Furthermore, the resulting intermediate, 1-Boc-4-(quinolin-3-yl)piperidin-4-ol, is highly crystalline. This allows for the complete purging of des-bromo impurities via simple trituration, eliminating the need for process-scale chromatography. The subsequent deprotection and reductive methylation are highly reproducible, high-yielding transformations.

RouteComparison SM 3-Bromoquinoline RA Route A: n-BuLi + N-Me-Piperidone SM->RA RB Route B: Turbo-Grignard + N-Me-Piperidone SM->RB RC Route C: n-BuLi + N-Boc-Piperidone SM->RC RA_Res Yield: <30% Issue: Enolization RA->RA_Res Prod 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol RA_Res->Prod RB_Res Yield: ~60% Issue: Incomplete Conv. RB->RB_Res RB_Res->Prod RC_Res Yield: >80% Pro: Highly Reproducible RC->RC_Res RC_Res->Prod

Fig 1. Synthetic pathway comparison for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

Quantitative Data Comparison

The following table summarizes the performance metrics of each pathway based on pilot-scale (100g) validation runs.

Performance MetricRoute A (Direct Lithiation)Route B (Turbo-Grignard)Route C (Boc-Protection)
Overall Yield 15 - 30%55 - 65%75 - 85% (over 3 steps)
Crude Purity (LC-MS) < 50%~ 70%> 95%
Primary Impurity Recovered SM (Ketone)Quinoline (Des-bromo)Trace des-methyl amine
Chromatography Req. Mandatory (Difficult)MandatoryNone (Crystallization)
Scalability Rating PoorModerateExcellent

Self-Validating Experimental Protocol (Route C)

To ensure absolute trustworthiness and reproducibility, the protocol for Route C must be executed as a self-validating system. This means incorporating strict In-Process Controls (IPCs) that dictate whether the reaction proceeds to the next phase.

IPCWorkflow Step1 Lithiation (-78°C) IPC1 IPC 1: MeOD Quench (LC-MS >95% D-incorp) Step1->IPC1 Step2 Electrophile Addition IPC1->Step2 Pass IPC2 IPC 2: UPLC (<5% SM remaining) Step2->IPC2 Step3 Workup & Isolation IPC2->Step3 Pass

Fig 2. Self-validating experimental workflow with critical In-Process Controls (IPCs).

Step 1: Synthesis of 1-Boc-4-(quinolin-3-yl)piperidin-4-ol
  • Setup: Charge a flame-dried reactor with 3-bromoquinoline (1.0 eq, 100 mmol) and anhydrous THF (10 volumes). Cool the solution to an internal temperature of -78 °C under a strict nitrogen atmosphere.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise over 30 minutes. Critical Parameter: Maintain internal temperature below -70 °C to prevent unwanted dimerization of the quinoline ring. Stir for 30 minutes.

  • IPC 1 (Validation): Withdraw a 0.1 mL aliquot and quench into 1 mL of MeOD. Analyze via LC-MS. Do not proceed unless >95% deuterium incorporation (forming 3-deuteroquinoline) is observed, confirming complete halogen-metal exchange.

  • Addition: Add a solution of N-Boc-4-piperidone (1.1 eq) in anhydrous THF dropwise. Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • IPC 2 (Validation): Analyze the reaction mixture via UPLC. Proceed to workup only when 3-quinoline levels are <5% AUC.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Triturate the crude solid in cold MTBE to yield the pure Boc-protected intermediate as a white powder.

Step 2: Deprotection & Reductive Methylation
  • Deprotection: Dissolve the intermediate in DCM (5 volumes). Add Trifluoroacetic acid (TFA, 5.0 eq). Stir at ambient temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude amine TFA salt.

  • Reductive Amination: Dissolve the crude salt in Methanol (10 volumes). Add aqueous formaldehyde (37% w/w, 3.0 eq). Stir for 15 minutes to allow iminium ion formation.

  • Reduction: Add Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in portions. Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable at the slightly acidic pH required for iminium formation and selectively reduces the iminium ion without reducing the unreacted formaldehyde.

  • Isolation: Stir for 4 hours. Quench with 1N NaOH to pH 10. Extract with DCM. Concentrate and recrystallize from EtOAc/Heptane to yield analytically pure 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

References

  • Title: An shRNA screen in primary human beta cells identifies the serotonin 1F receptor as a negative regulator of survival during transplant Source: bioRxiv URL: [Link][1]

  • Title: Product Class 11: Saturated and Unsaturated Ketones with a β- or More Remote Heteroatom Substituent Source: Science of Synthesis (Thieme Connect) URL: [Link][2]

Sources

Comparative

A Comparative Guide to Cellular Cross-Reactivity Profiling: The Case of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Introduction: Beyond the Primary Target In modern drug discovery, the aphorism "one drug, one target" has largely been revealed as an oversimplification. The intricate web of cellular signaling means that even highly opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Primary Target

In modern drug discovery, the aphorism "one drug, one target" has largely been revealed as an oversimplification. The intricate web of cellular signaling means that even highly optimized small molecules can engage with unintended proteins, leading to off-target effects. These interactions can range from therapeutically beneficial (polypharmacology) to detrimental, causing unforeseen toxicity. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of building a robust safety and efficacy profile.

This guide provides an in-depth, experience-driven framework for assessing the cellular cross-reactivity of a novel compound, using the hypothetical molecule 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (hereafter referred to as Compound Q ) as our central case study. The chemical structure of Compound Q, featuring both a quinoline and a piperidine moiety, suggests potential interactions with at least two of the most critical and largest druggable protein families: protein kinases and G-protein coupled receptors (GPCRs).[1][2][3][4]

We will dissect the causal logic behind selecting appropriate cellular assays, provide detailed, field-tested protocols, and compare the hypothetical cross-reactivity profile of Compound Q with a more selective alternative. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a self-validating system for off-target liability assessment.

Part 1: Protein Kinase Cross-Reactivity Profiling

Expertise & Rationale: The human kinome comprises over 500 enzymes that share a structurally conserved ATP-binding pocket, making off-target inhibition a significant challenge for kinase drug candidates.[5] The quinoline scaffold present in Compound Q is a well-established pharmacophore in numerous kinase inhibitors, necessitating a comprehensive screen against this target family. While biochemical assays are useful, cellular assays provide a more physiologically relevant context by accounting for factors like cell permeability and competition with endogenous ATP.[6][7] We will employ a target engagement assay, which directly measures the binding of the compound to its target inside intact cells, providing a clear and quantitative measure of interaction.

Methodology: Cellular Target Engagement via NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying compound binding to specific protein targets within living cells. It measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal. This approach allows for the determination of intracellular potency (IC50) and affinity (Kd).[6]

Experimental Workflow: Kinase Target Engagement

G cluster_0 Day 1: Cell Plating cluster_1 Day 2: Transfection & Treatment cluster_2 Day 2: Data Acquisition cluster_3 Analysis plate Plate HEK293 cells expressing NanoLuc®-Kinase fusion treat Add serial dilutions of Compound Q or Alternative plate->treat tracer Add NanoBRET® Tracer treat->tracer Incubate (e.g., 2h) read Measure Donor (460 nm) & Acceptor (610 nm) emissions tracer->read calc Calculate BRET Ratio (Acceptor/Donor) read->calc plot Plot BRET Ratio vs. [Compound] calc->plot ic50 Determine IC50 values plot->ic50 G cluster_Gs Gs Pathway (Activation) cluster_Gi Gi Pathway (Inhibition) Gs_Receptor Gs-Coupled Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Agonist AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Activates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs Gi_Receptor Gi-Coupled Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Agonist AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi CompoundQ Compound Q CompoundQ->Gs_Receptor Antagonist? CompoundQ->Gi_Receptor Antagonist?

Caption: Canonical Gs and Gi signaling pathways and potential points of interference.

Detailed Protocol: HTRF-Based cAMP Assay (Antagonist Mode)
  • Cell Culture & Plating:

    • Use CHO-K1 (Chinese Hamster Ovary) or HEK293 cell lines stably overexpressing the GPCR target of interest. These are standard cell backgrounds for GPCR assays.

    • Plate cells in a 384-well low-volume white plate at 5,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound Q as described for the kinase assay.

    • Add 5 µL of the compound solution to the cells and incubate for 30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Add 5 µL of a known reference agonist for the target GPCR. The agonist concentration should be its EC80 (the concentration that gives 80% of the maximal response), which provides a robust window for detecting antagonism.

    • Incubate for another 30 minutes at room temperature. For Gi-coupled receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is required to generate a baseline cAMP signal to inhibit.

  • Cell Lysis & Detection:

    • Add 5 µL of HTRF lysis buffer containing the cAMP-d2 acceptor.

    • Add 5 µL of HTRF lysis buffer containing the anti-cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • Plot the normalized response against the logarithm of Compound Q concentration and fit to a four-parameter model to determine the antagonist IC50.

Hypothetical Data & Comparison

A panel of 10 common aminergic GPCRs is tested.

Target GPCRCompound Q (Antagonist IC50, nM)ALT-1 (Antagonist IC50, nM)Receptor FamilyNotes on Potential Off-Target Effect
Dopamine D2850>10,000DopamineModerate activity; potential for CNS side effects.
Dopamine D4>10,000>10,000DopamineNo significant activity.
Serotonin 5-HT2A1,200>10,000SerotoninWeak activity.
Serotonin 5-HT2B95>10,000SerotoninPotent activity. Risk of cardiotoxicity (valvulopathy).
Muscarinic M14,500>10,000MuscarinicWeak activity; potential for anticholinergic effects.
Adrenergic α1A>10,000>10,000AdrenergicNo significant activity.
Adrenergic β2>10,000>10,000AdrenergicNo significant activity.

The GPCR screen reveals a significant liability for Compound Q: potent antagonist activity at the 5-HT2B receptor. This is a well-known cardiotoxicity target, and such a finding would be a major red flag in a drug development program. The comparator, ALT-1, shows no significant GPCR activity, highlighting its superior selectivity profile.

Conclusion: Synthesizing a Cross-Reactivity Profile

The comprehensive cellular profiling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (Compound Q) provides a multi-dimensional view of its selectivity.

  • On-Target Potency: Compound Q is a potent cellular inhibitor of its intended target, AURKA (IC50 = 15 nM).

  • Kinome Selectivity: It exhibits moderate selectivity, with significant off-target activity against FLT3 (250 nM) and VEGFR2 (450 nM). This polypharmacology could introduce complex biological effects and potential toxicities.

  • GPCR Liability: A critical finding is the potent antagonism of the 5-HT2B receptor (95 nM), a known safety liability.

  • Comparative Analysis: The alternative compound, ALT-1, demonstrates superior selectivity across both the kinome and the tested GPCR panel, making it a more desirable lead candidate from a safety perspective.

This guide demonstrates that a structured, hypothesis-driven approach to cross-reactivity testing is indispensable. By moving beyond simple biochemical screens and embracing physiologically relevant cellular assays, researchers can build a self-validating data package. This allows for the early identification of potential liabilities, informs structure-activity relationships to improve selectivity, and ultimately contributes to the development of safer and more effective therapeutics. The causality behind each experimental choice—from cell line to assay format—is critical for generating trustworthy and actionable data.

References

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available at: [Link] [6]9. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. JOVE. Available at: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences. PubMed. Available at: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link] [8]13. Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link] [7]14. A perspective on cysteine-reactive activity-based probes. RSC Publishing. Available at: [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Briefings in Bioinformatics. Available at: [Link] [1]16. Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor. ASPET Journals. Available at: [Link] [9]18. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. MDPI. Available at: [Link] [10]19. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link] [2]20. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. Available at: [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available at: [Link] [3]23. Drug Information | Therapeutic Target Database - TTD. TTD. Available at: [Link]

  • Structure-Activity Studies of Novel di-substitutedo[11][12][13]xadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at: [Link]

  • 1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor. ACS Publications. Available at: [Link] [4]26. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PMC. Available at: [Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. MDPI. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

Sources

Validation

benchmarking binding kinetics of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

An In-Depth Technical Guide to Benchmarking the Binding Kinetics of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Abstract The quinoline-piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benchmarking the Binding Kinetics of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Abstract

The quinoline-piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including kinase inhibition and antimalarial effects.[1][2][3][4][5][6][7] 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a novel compound featuring this scaffold, suggesting its potential as a therapeutic agent. However, a comprehensive understanding of its biological targets and binding kinetics is essential to elucidate its mechanism of action and guide further development. This guide provides a framework for benchmarking the binding kinetics of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol against well-characterized comparator compounds for a set of high-probability biological targets. We present detailed experimental protocols for Surface Plasmon Resonance (SPR) to assess kinase inhibition, a heme polymerization inhibition assay to evaluate antimalarial activity, and a radioligand binding assay for potential G-protein coupled receptor (GPCR) interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds with the quinoline-piperidine scaffold.

Introduction: The Quinoline-Piperidine Scaffold and the Rationale for Kinetic Benchmarking

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with a rich history in antimalarial drugs like chloroquine and a growing presence in oncology as kinase inhibitors.[2][5][6][7][8][9] The piperidine ring is also a common moiety in centrally active and other drugs, often imparting favorable pharmacokinetic properties.[1][10][11] The fusion of these two pharmacophores in 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol suggests a high potential for biological activity.

Given the novelty of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, its biological targets are not yet established. Based on extensive analysis of structurally related compounds, we hypothesize three primary target classes for initial investigation:

  • Protein Kinases: The quinoline scaffold is a known ATP-competitive hinge-binding motif for many kinases.[12][13][14]

  • Heme Detoxification Pathway: The 4-aminoquinoline core is central to the mechanism of action of chloroquine, which inhibits the polymerization of toxic heme in the malaria parasite.[2][8][15][16][17][18]

  • G-Protein Coupled Receptors (GPCRs): Piperidine-containing compounds have been shown to interact with various GPCRs.[19][20][21]

This guide provides a systematic approach to test these hypotheses through rigorous kinetic and affinity-based assays, comparing the performance of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol against established modulators of these targets.

Hypothesized Biological Targets and Comparator Compounds

Primary Target Class: Protein Kinases (PIM-1 Kinase)

Rationale: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are frequently overexpressed in various cancers and are involved in cell survival and proliferation pathways.[][10][23][24][25] The quinoline scaffold has been successfully utilized to develop potent PIM-1 inhibitors.[1][13]

Selected Target: Human PIM-1 Kinase

Comparator Compound: SGI-1776, a known potent inhibitor of all three PIM kinases.[26][27][28][29]

Secondary Target Class: Antimalarial (Heme Detoxification)

Rationale: The structural similarity of the quinoline core to that of chloroquine suggests a potential antimalarial activity via inhibition of heme polymerization in the Plasmodium falciparum food vacuole.[2][8][15][16][17][18]

Selected Target Pathway: Heme Polymerization

Comparator Compound: Chloroquine, the gold-standard antimalarial that acts by inhibiting heme detoxification.[17][18]

Exploratory Target Class: G-Protein Coupled Receptors (GPCRs)

Rationale: The piperidine moiety is a common feature in many GPCR ligands.[19][20][21] To explore this possibility, a well-characterized GPCR with available tools for binding assays is selected.

Selected Target: A well-characterized human GPCR (e.g., a dopamine or serotonin receptor) for which a high-affinity radioligand is commercially available.

Comparator Compound: A known high-affinity antagonist for the selected GPCR.

Head-to-Head Benchmarking Methodologies: Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments.

Workflow for Benchmarking Binding Kinetics

The overall workflow for characterizing the binding kinetics of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is depicted below.

Benchmarking Workflow Start Start: 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Hypothesize Hypothesize Targets (Kinase, Antimalarial, GPCR) Start->Hypothesize SelectComparators Select Comparator Compounds (SGI-1776, Chloroquine, GPCR Antagonist) Hypothesize->SelectComparators SPR SPR Assay (Kinase) SelectComparators->SPR HemeAssay Heme Polymerization Assay SelectComparators->HemeAssay RadioligandAssay Radioligand Binding Assay (GPCR) SelectComparators->RadioligandAssay AnalyzeSPR Analyze SPR Data (ka, kd, KD) SPR->AnalyzeSPR AnalyzeHeme Analyze Heme Assay Data (IC50) HemeAssay->AnalyzeHeme AnalyzeRadio Analyze Radioligand Data (Ki) RadioligandAssay->AnalyzeRadio Compare Compare Kinetics & Affinity to Comparators AnalyzeSPR->Compare AnalyzeHeme->Compare AnalyzeRadio->Compare Conclusion Conclusion on Binding Profile Compare->Conclusion

Caption: Overall workflow for benchmarking the binding kinetics of the topic compound.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[4][20][30][31][32]

Step-by-Step Protocol:

  • Kinase Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize recombinant human PIM-1 kinase (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the activated surface until the desired immobilization level (e.g., 5000-10000 RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the kinase immobilization.

  • Binding Analysis:

    • Prepare a dilution series of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and the comparator, SGI-1776, in HBS-EP+ buffer containing a small percentage of DMSO (e.g., 1-5%) to ensure solubility. A typical concentration range would be from low nanomolar to high micromolar.

    • Inject the compound solutions over the kinase and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow (e.g., 600 seconds).

    • Regenerate the sensor surface between compound injections if necessary, using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Heme Polymerization Inhibition Assay

Principle: This assay spectrophotometrically measures the formation of β-hematin (hemozoin) from heme under acidic conditions, which mimics the environment of the parasite's food vacuole.[1][16][33] The inhibitory activity of a compound is determined by its ability to prevent this polymerization.[1][16][33]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of hemin chloride (e.g., 5 mg/mL in DMSO).

    • Prepare a dilution series of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and chloroquine in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the hemin solution to each well.

    • Add 50 µL of the test compound dilutions to the wells in triplicate. Include a positive control (chloroquine) and a negative control (DMSO vehicle).

    • Initiate the polymerization by adding 100 µL of 0.2 M sodium acetate buffer (pH 4.4).

    • Incubate the plate at 37°C for 24-48 hours to allow for β-hematin formation.

  • Quantification:

    • Centrifuge the plate to pellet the β-hematin.

    • Discard the supernatant and wash the pellet with DMSO.

    • Dissolve the pellet in 200 µL of 0.2 N NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Radioligand Binding Assay for GPCR Affinity

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor, typically in a membrane preparation. The affinity of the test compound is expressed as the inhibition constant (Ki).[2][6][19][34][35]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the target GPCR. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg of protein), a fixed concentration of the radioligand (typically at or near its KD value), and a range of concentrations of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol or the unlabeled comparator antagonist.

    • Define non-specific binding using a high concentration of the unlabeled comparator antagonist.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Summary of Binding Kinetics and Affinity Data

CompoundTargetAssayka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)IC50 (µM)Ki (nM)
1-Methyl-4-(quinolin-3-yl)piperidin-4-ol PIM-1 KinaseSPRExperimental ValueExperimental ValueExperimental Value--
SGI-1776 (Comparator)PIM-1 KinaseSPRLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value--
1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Heme PolymerizationHeme Assay---Experimental Value-
Chloroquine (Comparator)Heme PolymerizationHeme Assay---Literature/Experimental Value-
1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Target GPCRRadioligand Binding---Experimental ValueExperimental Value
GPCR Antagonist (Comparator)Target GPCRRadioligand Binding---Literature/Experimental ValueLiterature/Experimental Value

Visualizing Key Pathways

PIM-1 Kinase Signaling Pathway

PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein Bad.[9][][10][23][24]

PIM-1 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to PIM1_Gene PIM-1 Gene pSTAT->PIM1_Gene activates transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase expresses Bad Bad PIM1_Kinase->Bad phosphorylates pBad p-Bad Bad->pBad Bcl_XL Bcl-XL Bad->Bcl_XL inhibits pBad->Bcl_XL sequestered by 14-3-3, releases Bcl-XL Apoptosis Apoptosis Bcl_XL->Apoptosis inhibits Inhibition Inhibition

Caption: Simplified PIM-1 kinase signaling pathway.

Heme Detoxification in Plasmodium falciparum

In the acidic food vacuole, the parasite digests hemoglobin, releasing toxic heme. This heme is then polymerized into inert hemozoin crystals.[12][14][15] Antimalarials like chloroquine block this detoxification process.[8][17][18]

Heme Detoxification Pathway Hemoglobin Hemoglobin FoodVacuole Parasite Food Vacuole (Acidic) Hemoglobin->FoodVacuole uptake Globin Globin (Amino Acids) Hemoglobin->Globin digestion Heme Toxic Free Heme Hemoglobin->Heme digestion Polymerization Heme Polymerization Heme->Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath leads to Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin Chloroquine Chloroquine / Test Compound Chloroquine->Polymerization inhibits

Caption: Heme detoxification pathway in P. falciparum.

Conclusion

This guide provides a comprehensive and technically sound framework for benchmarking the binding kinetics of the novel compound, 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. By systematically evaluating its interaction with high-probability targets—protein kinases, the heme detoxification pathway, and GPCRs—and comparing its performance against established modulators, researchers can gain crucial insights into its mechanism of action, potency, and selectivity. The detailed protocols and data analysis guidelines presented herein are designed to ensure scientific integrity and generate robust, comparable data, thereby accelerating the evaluation of this and other promising quinoline-piperidine derivatives in drug discovery programs.

References

  • Baelmans, R., Deharo, E., Muñoz, V., Sauvain, M., & Ginsburg, H. (2000). A simple colorimetric inhibition assay of heme crystallization for high-throughput screening of antimalarial compounds. Parasitology, 120(5), 455-461.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 241–264. [Link][19][34]

  • Good, J. A., & Chen, Y. (2019). Pim-1 kinase as cancer drug target: An update. Future Medicinal Chemistry, 11(16), 2145-2163.[23]

  • Gupta, P., et al. (2020). Heme Detoxification Protein (PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum. bioRxiv.[12]

  • Holder, A. A. (2019). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. European Journal of Medicinal Chemistry, 182, 111634.[1][13]

  • Jani, D., et al. (2008). Heme detoxification protein, a novel heme-binding protein in the malaria parasite Plasmodium falciparum. Journal of Biological Chemistry, 283(43), 29079-29090.[14]

  • Klonis, N., et al. (2011). Artemisinin-based drugs target the Plasmodium falciparum heme detoxification pathway. Antimicrobial agents and chemotherapy, 55(6), 2886-2893.[8]

  • Egan, T. J. (2008). Review of the mechanism of action of quinoline antimalarials. South African Journal of Science, 104(5-6), 169-174.[8][17][18]

  • Magnuson, J. S., et al. (2010). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 115(24), 5004-5014.[24][25]

  • Basilico, N., et al. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of Antimicrobial Chemotherapy, 42(1), 55-60.[3][7][16][33]

  • Nawrocka, D., et al. (2018). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 9, 2382.[9]

  • Bullock, A. N. (2011). PIM kinase as an executional target in cancer. Expert opinion on therapeutic targets, 15(10), 1167-1178.[][29]

  • Kumar, A., et al. (2016). The role of Pim-1 kinases in inflammatory signaling pathways. Journal of immunology research, 2016.[10]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][2]

  • Pandey, A. V., & Chauhan, V. S. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. The Biochemical journal, 355(Pt 2), 337–343.[17]

  • AIP Publishing. (2016). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings.[3]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of biomolecular screening, 19(3), 453–461.[4]

  • Holder, S., et al. (2007). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of medicinal chemistry, 50(23), 5737-5749.[36]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][6]

  • Gupta, P., et al. (2023). In Vitro Investigation Unveiling New Insights into the Antimalarial Mechanism of Chloroquine: Role in Perturbing Nucleation Events during Heme to β-Hematin Transformation. ACS Omega, 8(30), 27367-27378.[5]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link][19]

  • Fitch, C. D. (1983). Involvement of heme in the antimalarial action of chloroquine. Transactions of the American Clinical and Climatological Association, 94, 93–102.[18]

  • SciSpace. (n.d.). SYNTHESIS AND HEME POLYMERIZATION INHIBITORY ACTIVITY (HPIA) ASSAY OF ANTIPLASMODIUM OF (1)-N-(3,4-DIMETHOXYBENZYL). Retrieved from [Link][7]

  • Chotivanich, K., et al. (2001). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 45(9), 2632-2635.[37]

  • Roepe, P. D. (2001). Structural Specificity of Chloroquine−Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth. Journal of Medicinal Chemistry, 44(6), 859-867.[11]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Tech Note, 6308.[30]

  • Nicoya. (2023). An Introduction to Surface Plasmon Resonance. Retrieved from [Link][31]

  • Wodarska, M., et al. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Scientific reports, 7(1), 13399.[38]

  • Giannetti, A. M., et al. (2008). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of medicinal chemistry, 51(3), 574–580.[32]

  • Springer. (n.d.). Surface Plasmon Resonance. Retrieved from [Link][20]

  • Okada, K., et al. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Bioorganic & medicinal chemistry letters, 22(6), 2268–2271.[39]

  • Natarajan, K., et al. (2013). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Biochemical pharmacology, 85(4), 495–504.[26]

  • Mucs, D., & Bryce, R. A. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12157.[40]

  • Panchal, N., et al. (2024). PIM3 Kinase: A Promising Novel Target in Solid Cancers. Cancers, 16(3), 536.[27]

  • Katritch, V., et al. (2012). GPCR agonist binding revealed by modeling and crystallography. Trends in pharmacological sciences, 33(1), 17–27.[21]

  • Agu, C. V., et al. (2021). β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS. Journal of Pharmaceutical and Allied Sciences, 18(2), 3163-3170.[33]

  • Chen, L. S., et al. (2009). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 114(23), 4956-4965.[28]

  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 711-721.[28]

  • Santio, D., & Eerola, K. (2018). PIM Kinase as an Executional Target in Cancer. Current cancer drug targets, 18(8), 734–747.[29]

  • Jespers, W., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A 2A Adenosine Receptor. Journal of medicinal chemistry, 65(17), 11685–11700.[41]

  • Inglese, J., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual.[42]

  • Schofield, D. J., et al. (2020). Rapid identification of highly potent human anti-GPCR antagonist monoclonal antibodies. mAbs, 12(1), 1746618.[43]

  • Neubig, R. R. (2012). Binding of Ligands to GPCRs – How Valid is a Thermodynamic Discrimination of Antagonists and Agonists?. Journal of Thermodynamics & Catalysis, 3(4).[44]

Sources

Comparative

structural activity relationship (SAR) comparison of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Structural Activity Relationship (SAR) Comparison Guide: 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Executive Summary In modern medicinal chemistry, the piperidin-4-ol scaffold is a privileged structure frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Comparison Guide: 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Executive Summary

In modern medicinal chemistry, the piperidin-4-ol scaffold is a privileged structure frequently utilized to target aminergic G protein-coupled receptors (GPCRs) and specific kinase domains. 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol serves as a critical minimal pharmacophore in these drug discovery pipelines[1][2]. This guide provides an objective Structural Activity Relationship (SAR) comparison between this baseline N-methyl prototype and its advanced, sterically elaborated alternatives—most notably, a recently validated high-affinity Serotonin 1F (5-HT1F) receptor antagonist utilized for human beta cell survival during transplantation[3][4].

Pharmacophore Deconstruction & SAR Logic

To understand the utility of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, we must deconstruct its molecular architecture:

  • The Quinolin-3-yl Ring: Provides a flat, electron-rich aromatic surface essential for π−π stacking with conserved aromatic residues (e.g., Tryptophan or Phenylalanine) deep within the receptor binding pocket.

  • The Tertiary Alcohol (C4-OH): Acts as a rigid, directional hydrogen bond donor/acceptor, anchoring the scaffold to polar residues (like Serine or Threonine) in the orthosteric site.

  • The N-Methyl Piperidine: The basic nitrogen (pKa ~9.0) ensures protonation at physiological pH, forming a critical salt bridge with the highly conserved Aspartate (Asp3.32) in aminergic GPCRs.

The SAR Shift: While the N-methyl variant provides the necessary basicity for baseline target engagement, it lacks the steric bulk required to reach extended binding pockets (EBPs). By replacing the N-methyl group with a bulky 2-hydroxy-3-(naphthalen-2-yloxy)propyl chain, researchers successfully bridged the orthosteric site and the EBP. This specific substitution locks the 5-HT1F receptor in an inactive conformation, shifting the molecule from a weak, non-selective binder to a highly potent, specific antagonist with a Ki​ of 11 nM[3].

SAR_Map Core 4-(quinolin-3-yl)piperidin-4-ol Core Scaffold N_Methyl N-Methyl Variant (Minimal Pharmacophore) Core->N_Methyl R = -CH3 N_Bulky N-Naphthyloxypropyl Variant (Advanced Antagonist) Core->N_Bulky R = -CH2CH(OH)CH2O-Naphthyl Outcome1 Weak Target Affinity High Clearance (Baseline) N_Methyl->Outcome1 Outcome2 High 5-HT1F Affinity (Ki = 11 nM) Beta Cell Survival (Therapeutic) N_Bulky->Outcome2

SAR mapping of the piperidin-4-ol core based on N-substitution profiles.

Quantitative Performance Comparison

The following table summarizes the quantitative shift in binding affinity and physicochemical properties when transitioning from the N-methyl baseline to the advanced N-substituted alternative.

CompoundN-Substituent5-HT1F Affinity ( Ki​ )5-HT2B Affinity ( Ki​ )Primary Application
1-Methyl-4-(quinolin-3-yl)piperidin-4-ol -CH3> 10,000 nM (Est.)> 10,000 nM (Est.)Scaffold / Synthesis Intermediate[1]
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-... -CH2CH(OH)CH2O-Naphthyl11 nM 343 nM5-HT1F Antagonist / Beta Cell Survival[3]

Data Interpretation: The N-naphthyloxypropyl substitution not only drastically increases target affinity (11 nM) but also provides a >30-fold selectivity window over the nearest off-target receptor, 5-HT2B[3]. This selectivity is crucial, as 5-HT2B agonism/antagonism is historically linked to cardiotoxicity.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the SAR differences between these compounds, the following field-proven methodologies must be employed. These protocols are designed with internal controls to ensure self-validating, artifact-free data.

Protocol 1: Radioligand Binding Assay ( Ki​ Determination)

This assay determines the equilibrium binding affinity of the compounds to the 5-HT1F receptor[3].

  • Membrane Preparation: Homogenize target cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g. Causality: Hypotonic shock ensures complete cell lysis while preserving the structural integrity of the membrane-bound GPCRs, preventing cytosolic protein contamination.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 1 nM [3H] -LSD and varying concentrations of the test compound (0.1 nM to 10 µM). Causality: [3H] -LSD is utilized because it is a high-affinity, non-selective serotonergic radioligand that forces the receptor into an active conformation, providing a robust, high-signal baseline.

  • Non-Specific Binding (NSB) Definition (Critical Step): In a parallel control well, add 10 µM of a known, cold competitor (e.g., LY344864). Causality: This saturates all specific receptor sites. Any remaining radioactive signal is strictly due to lipid-partitioning or non-specific sticking, allowing for accurate background subtraction.

  • Filtration & Quantification: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent the basic piperidine compounds from binding to the filter itself, thereby eliminating false-positive signals.

Protocol 2: cAMP Accumulation Assay (Functional Validation)

Because 5-HT1F is a Gi/o​ -coupled receptor, antagonism must be functionally validated by measuring intracellular cAMP levels[3][4].

  • Transduction: Infect intact human islets with an adenovirus expressing a cAMP-activated luciferase (GloSensor) under the control of the insulin promoter. Causality: Using the insulin promoter ensures that the luminescent readout is exclusively generated by beta cells, filtering out noise from alpha or delta cells within the mixed islet population.

  • Equilibration: Pre-incubate the cells with 2% D-luciferin for 2 hours. Causality: This allows the substrate to reach a steady-state equilibrium inside the live cells, preventing kinetic artifacts during the initial luminescent burst.

  • Receptor Challenge: Treat the cells with the test compound (e.g., the N-naphthyloxypropyl analog) alongside a known 5-HT1F agonist. Causality: The agonist will attempt to suppress cAMP via Gi/o​ signaling. A successful antagonist will block this suppression, resulting in a measurable, integrated luminescent spike, confirming functional target engagement[3].

Workflow Step1 Compound Synthesis & QC Step2 Radioligand Binding Assay Step1->Step2 Ki determination Step3 cAMP Accumulation (GloSensor) Step2->Step3 Functional screening Step4 Beta Cell Proliferation Step3->Step4 In vivo validation

Step-by-step experimental workflow for validating 5-HT1F receptor antagonists.

References

  • Title: 4-(Quinolin-3-yl)piperidin-4-ol (CAS 256372-12-0) Source: Hairui Chemical URL: [Link]

  • Title: An shRNA screen in primary human beta cells identifies the serotonin 1F receptor as a negative regulator of survival during transplant Source: bioRxiv (Lee et al., 2024) URL: [Link]

Sources

Validation

Independent Verification &amp; Comparison Guide: 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol as a 5-HT1F Receptor Probe

Executive Summary & Mechanistic Context The serotonin 1F receptor (5-HT1F) has recently been identified as a critical negative regulator of primary human beta-cell survival, particularly under the metabolic stress of isl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The serotonin 1F receptor (5-HT1F) has recently been identified as a critical negative regulator of primary human beta-cell survival, particularly under the metabolic stress of islet transplantation 1[1]. While 5-HT1F agonists are clinically utilized for acute migraine treatment 2[2], the development of highly specific 5-HT1F antagonists represents a novel frontier in regenerative endocrinology.

This guide provides an independent verification of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol (1-Me-QPO) . As a low-molecular-weight building block, 1-Me-QPO serves as the foundational pharmacophore for potent 5-HT1F antagonists, such as the optimized lead compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (herein referred to as Naph-QPO )[1]. By comparing the unoptimized fragment against the elaborated lead and a clinical control, researchers can map the structure-activity relationship (SAR) necessary to rescue beta-cell adenylyl cyclase activity.

Pathway N1 5-HT1F Receptor (Gi/o-Coupled GPCR) N2 Adenylyl Cyclase Inhibition N1->N2 Agonist (Lasmiditan) N3 Decreased cAMP Levels N2->N3 N4 Reduced Beta-Cell Survival & Secretion N3->N4 N5 Naph-QPO (Antagonist) N5->N1 Blocks Gi/o signaling N6 Restored cAMP Production N5->N6 Rescues AC activity N8 Enhanced Beta-Cell Proliferation N6->N8 N7 Harmine + Exendin-4 (Synergistic Input) N7->N8 Drives replication

5-HT1F signaling pathway and the synergistic effect of receptor antagonism.

Quantitative Performance Comparison

To evaluate the bioactivity of the 1-Me-QPO scaffold, we compare its baseline fragment properties against the fully elaborated Naph-QPO antagonist and the lasmiditan agonist control.

CompoundStructural RoleTargetBinding Affinity (Ki)Functional Effect (cAMP)Beta-Cell Proliferation
1-Me-QPO Baseline Fragment5-HT1F>1000 nM (Est.)NegligibleNone
Naph-QPO Optimized Lead5-HT1F11 nMRestores cAMPSignificant Increase*
Lasmiditan Clinical Control5-HT1F~2 nMDecreases cAMPInhibitory

*Requires co-administration with harmine and exendin-4 to drive the cell cycle.

Experimental Methodologies: A Self-Validating System

Robust GPCR assay design requires orthogonal validation. The following protocols are designed not just to generate data, but to self-validate through built-in functional controls, ensuring high trustworthiness in your screening pipeline.

Protocol 1: Radioligand Displacement Binding Assay (Target Affinity)

Causality: To confirm direct receptor engagement, we utilize a competitive binding assay against [3H]-LSD. Because [3H]-LSD is a broad-spectrum serotonergic ligand, it provides a high specific-to-nonspecific binding window, making it ideal for mapping the affinity of novel quinoline-piperidine fragments[1].

  • Membrane Preparation: Transfect HEK293T cells with human 5-HT1F cDNA. Harvest after 48 hours and isolate membranes via ultracentrifugation (100,000 x g) to ensure a high density of functional receptors.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]-LSD and varying concentrations of the test compound (1-Me-QPO: 10 nM to 100 µM; Naph-QPO: 0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Equilibration: Allow the reaction to reach equilibrium by incubating at 37°C for 2 hours.

    • Validation Check: Include 10 µM serotonin (5-HT) in parallel wells to define the baseline for non-specific binding.

  • Filtration & Detection: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: GloSensor cAMP Functional Assay (Agonism vs. Antagonism)

Causality: Binding affinity does not equal functional activity. The GloSensor assay uses a genetically encoded biosensor that emits luminescence upon cAMP binding, providing a real-time, kinetic readout of adenylyl cyclase activity. This is vastly superior to endpoint ELISA assays for Gi/o-coupled receptors, which are highly sensitive to timing artifacts[1].

  • Cell Seeding: Co-transfect HEK293T cells with 5-HT1F cDNA and the GloSensor-cAMP plasmid. Plate at 10,000 cells/well in a 384-well white plate.

  • Pre-incubation: Add 2% GloSensor cAMP reagent and incubate for 2 hours at room temperature to allow substrate equilibration.

  • Antagonist Challenge: Pre-treat cells with 1-Me-QPO or Naph-QPO for 15 minutes.

    • Validation Check: The baseline luminescence must remain stable, confirming the test compounds do not possess intrinsic inverse agonist activity.

  • Forskolin Stimulation: Stimulate cells with 1 µM Forskolin (to globally activate adenylyl cyclase) in the presence of an EC80 concentration of 5-HT. Active antagonists (like Naph-QPO) will rescue the 5-HT-mediated suppression of the Forskolin luminescence peak.

Protocol 3: Primary Human Beta-Cell Proliferation Assay

Causality: To translate in vitro GPCR pharmacology into phenotypic outcomes, primary human islets are used. 5-HT1F antagonism alone is insufficient to drive proliferation; it requires the release of cell-cycle brakes (via DYRK1A inhibition by harmine) and metabolic support (via exendin-4) 3[3].

  • Islet Dissociation: Dissociate primary human islets into single cells using Accutase to ensure uniform drug exposure.

  • Treatment: Culture cells in the presence of 10 µM harmine, 100 nM exendin-4, and the test compound (e.g., 10 µM Naph-QPO or 1-Me-QPO).

  • Labeling: Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) for the final 48 hours of a 96-hour culture period to label actively synthesizing DNA.

  • Quantification: Fix cells and perform Click-iT EdU imaging alongside insulin immunofluorescence. Calculate the proliferation index as the percentage of Insulin+/EdU+ cells.

Workflow S1 Step 1: Compound Prep (1-Me-QPO Fragment) S2 Step 2: Radioligand Binding (3H-LSD Displacement) S1->S2 S3 Step 3: Functional Assay (GloSensor cAMP) S2->S3 S4 Step 4: Phenotypic Assay (Beta-Cell Proliferation) S3->S4

Orthogonal experimental workflow for validating 5-HT1F modulators.

Conclusion

While 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is a structurally simple fragment with minimal standalone functional activity, it acts as the critical structural linchpin for designing potent 5-HT1F antagonists. By elaborating the piperidine nitrogen—as demonstrated by the Naph-QPO derivative—researchers can achieve nanomolar affinity and robust functional antagonism. This scaffold represents a highly promising avenue for enhancing beta-cell survival in islet transplantation therapies.

References

  • Title: An shRNA screen in primary human beta cells identifies the serotonin 1F receptor as a negative regulator of survival during transplant Source: bioRxiv URL
  • Title: Lasmiditan Acute Migraine Treatment Now Available for Prescription Source: NeurologyLive URL
  • Title: Pharmacologic stimulation of insulin granule acidification increases β-cell zinc content and augments β-cell-targeted drug delivery Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. This guide is synthesized from safety data on its core structural components: quinoline and substituted piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. This guide is synthesized from safety data on its core structural components: quinoline and substituted piperidines. It is imperative that you conduct a thorough, site-specific risk assessment with your institution's Environmental Health and Safety (EHS) department before commencing any work. This document serves as a procedural framework, not a replacement for institutional safety protocols.

Hazard Analysis: A Structurally-Informed Perspective

The toxicological profile of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol has not been fully investigated. Therefore, we must infer its potential hazards from its constituent chemical moieties: the quinoline ring system and the N-methyl-4-hydroxypiperidine group. This approach mandates that the compound be handled as a hazardous substance with multiple potential routes of exposure and toxicity.

The quinoline moiety is a known hazardous compound. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1][2] Critically, quinoline is suspected of causing genetic defects and may cause cancer, classifying it as a potential mutagen and carcinogen.[2][3][4] High exposure can lead to symptoms like dizziness and nausea and may cause liver damage.[5]

The piperidine moiety and its derivatives are often flammable, corrosive, and toxic.[6][7] They can cause severe skin burns and eye damage.[7][8]

Based on these data, we must assume 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol presents the following risks:

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential Risks
Acute Toxicity (Oral, Dermal) Quinoline, PiperidineToxic or harmful if swallowed or in contact with skin.[1][2][7]
Carcinogenicity & Mutagenicity QuinolineSuspected of causing cancer and genetic defects.[3][4][5] All contact should be minimized.
Skin Corrosion/Irritation Quinoline, PiperidineExpected to cause skin irritation or severe burns.[1][7]
Serious Eye Damage/Irritation Quinoline, PiperidineExpected to cause serious eye irritation or damage.[3][7][9]
Organ Toxicity QuinolineMay cause liver damage.[5]

Mandatory Engineering Controls: Your First Line of Defense

Engineering controls are the most critical step in mitigating exposure. All handling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, from weighing to solution preparation and use in an experimental setup, must be performed within a certified chemical fume hood.

  • Rationale: A fume hood provides primary containment, protecting the researcher from inhaling potentially harmful aerosols or vapors. Given that quinoline and piperidine derivatives can be volatile and toxic, this is a non-negotiable control.[10][11] General laboratory ventilation is insufficient.[1]

  • Validation: Ensure the fume hood has a current inspection sticker and that the sash is positioned as low as possible during all manipulations. An accessible emergency eyewash station and safety shower are mandatory.[12]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecification & StandardRationale & Procedural Notes
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton, or heavy-duty Nitrile), tested to EN 374.[1][3]Causality: The compound can likely penetrate standard lightweight nitrile gloves. Double-gloving is strongly recommended. Protocol: Before use, always inspect gloves for any signs of degradation or puncture. Remove and replace gloves immediately if contamination is suspected. Contaminated gloves must be disposed of as hazardous waste.[13]
Eye/Face Protection Tightly fitting chemical safety goggles with side-shields (ANSI Z87.1 / EN166).[9]Causality: Protects against splashes and potential aerosols. Standard safety glasses are inadequate. Protocol: In situations with a significant splash risk, a full-face shield must be worn in addition to safety goggles.
Skin & Body Protection Flame-retardant laboratory coat.[13] For large quantities, chemical-resistant clothing or an apron is required.Causality: Provides a barrier against accidental spills on clothing and skin. Protocol: The lab coat must be fully buttoned. Remove immediately upon contamination. Do not launder personal lab coats with other clothing.
Respiratory Protection Not required if all work is conducted in a certified chemical fume hood.Causality: The fume hood provides adequate respiratory protection. Protocol: If engineering controls fail or a significant spill occurs outside of containment, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response.[10]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal A Verify Fume Hood Certification & Airflow B Don Full PPE: Double Gloves, Goggles, Lab Coat A->B C Prepare Work Area: Line with absorbent pads B->C D Weigh Compound (Use anti-static weigh boat) C->D Begin work E Add Solvent Slowly (Minimize aerosol generation) D->E F Perform Reaction/ Application E->F G Quench Reaction (If applicable) F->G Procedure complete H Segregate Waste: Liquid vs. Solid G->H I Wipe Down Work Surface with appropriate solvent H->I J Doff PPE in Order: Outer Gloves -> Lab Coat -> Inner Gloves -> Goggles I->J K Wash Hands Thoroughly J->K

Caption: A procedural workflow for the safe handling of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol.

Emergency & Spill Response

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: If moved to fresh air and not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] Seek immediate medical attention.

  • Small Spill (inside fume hood): Absorb the spill with an inert material such as vermiculite, sand, or earth.[9] Place the contaminated material into a designated, labeled hazardous waste container.[14] Clean the spill area thoroughly.

  • Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up without appropriate training and respiratory protection.

Waste Management and Disposal

All materials contaminated with 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for liquid and solid waste.[14]

    • Liquid Waste: Includes reaction mixtures and solvent rinses.

    • Solid Waste: Includes contaminated gloves, absorbent pads, and empty containers.[14]

  • Container Management:

    • Use chemically compatible containers that can be tightly sealed.[11][14]

    • Label containers clearly with "Hazardous Waste," the full chemical name, and associated hazard symbols.[14]

    • Store waste containers in a secondary containment tub within a designated satellite accumulation area.

  • Disposal Protocol: Disposal must be handled by a licensed professional waste disposal service, arranged through your institution's EHS office.[14] Never dispose of this chemical down the drain.[6][11]

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Czogala, J. (2013). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Retrieved from [Link]

  • ScienceLab.com. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]

  • Biosynce. (2023, December 15). Protective Measures Of Quinoline. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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